molecular formula C6H9N3O2 B593136 N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-06-6

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Número de catálogo: B593136
Número CAS: 136679-06-6
Peso molecular: 155.157
Clave InChI: RGSGMYMLXOLAMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazolyl hydroxamic acid derivative of significant interest in biomedical research for its potential to modulate critical cellular processes. This compound belongs to a class of molecules known to exhibit biological activity against human lung cancer cell lines, where such derivatives have been shown to inhibit cancer cell proliferation in dose- and time-dependent manners . The core pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel bioactive molecules due to its versatile pharmacological profile . The hydroxamic acid moiety is a key functional group known to enable interaction with various enzymatic targets. Research on related structures indicates potential as an autophagy inducer, a process of programmed self-degradation within cells that plays a dual role in tumor suppression and survival . Furthermore, the structural features of this compound make it a valuable intermediate for constructing more complex molecules for investigating disease pathways, particularly in oncology and infectious disease research, given the known antifungal and antimicrobial activities associated with pyrazole-carboxamide derivatives . This chemical provides researchers with a key building block for probing biochemical mechanisms and developing new therapeutic strategies.

Propiedades

IUPAC Name

N-hydroxy-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGMYMLXOLAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Synthesis of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide , a structural motif frequently utilized in the development of histone deacetylase (HDAC) inhibitors and agrochemical chelating agents.

The synthesis is defined by two critical phases:

  • Regioselective Cyclization: Construction of the pyrazole core with specific attention to the 1,3-dimethyl-5-carboxy regiochemistry versus the thermodynamically competitive 1,5-dimethyl-3-carboxy isomer.

  • Hydroxaminolysis: The chemoselective conversion of the ester functionality to the hydroxamic acid under basic conditions, avoiding over-hydrolysis to the carboxylic acid.

Retrosynthetic Analysis

The target molecule is disconnected at the hydroxamic acid moiety, revealing the ester precursor. The pyrazole ring is further disconnected via a [3+2] cyclocondensation strategy.[1]

Retrosynthesis Target Target: N-Hydroxy-1,3-dimethyl- 1H-pyrazole-5-carboxamide Ester Precursor: Ethyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Target->Ester Hydroxaminolysis (FGI) Raw Starting Materials: Methylhydrazine + Ethyl 2,4-dioxovalerate Ester->Raw Knorr Pyrazole Synthesis

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available dicarbonyls.

Phase 1: Pyrazole Core Construction & Regiocontrol

The Regioselectivity Challenge

The reaction of methylhydrazine with ethyl 2,4-dioxovalerate (ethyl acetopyruvate) is the standard route but is non-trivial due to regiochemical ambiguity.

  • Target Isomer (1,3-dimethyl-5-ester): Formed via initial attack of the hydrazine

    
     on the ketone adjacent to the methyl group (C4).
    
  • Competitor Isomer (1,5-dimethyl-3-ester): Formed via initial attack of the hydrazine

    
     on the ketone adjacent to the ester (C2).
    

While literature often suggests the 1,5-isomer is favored under neutral conditions, the 1,3-isomer can be isolated via careful chromatographic separation or crystallization.

Experimental Protocol

Objective: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Reagents:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • Methylhydrazine (1.05 eq) [DANGER: Carcinogen/Toxic]

  • Ethanol (Absolute, 10 V)

  • Acetic Acid (Catalytic, 0.1 eq)[2]

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve Ethyl 2,4-dioxovalerate (e.g., 20.0 g) in Ethanol (200 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dissolve the residue in Ethyl Acetate and wash with water (2x) and Brine (1x). Dry over

    
    .[2][3]
    
  • Purification (Critical): The crude oil contains both isomers.

    • Method: Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Identification: The 1,3-dimethyl-5-ester typically elutes after the 1,5-dimethyl-3-ester due to higher polarity or specific interaction with silica (verify with NOESY NMR).

    • Yield: Expect 30–40% isolated yield of the desired regioisomer.

Data Validation (Isomer Confirmation):

  • NOESY NMR: Crucial for confirming regiochemistry.

    • Target (1,3-dimethyl): Strong NOE signal between N-Methyl protons and the C4-H proton. Weak or no NOE between N-Methyl and the ester group.

    • Isomer (1,5-dimethyl): Strong NOE between N-Methyl and the C5-Methyl group.

Phase 2: Hydroxaminolysis

Direct conversion of the ester to the hydroxamic acid is preferred over hydrolysis-coupling (via acid chloride) to minimize steps and racemization risks (though not applicable here, it is good practice).

Mechanism & Logic

Hydroxylamine is nucleophilic enough to attack the ester carbonyl directly. However, commercial


 must be freed in situ using a base (KOH or NaOMe).

Hydroxaminolysis Step1 1. Free Base Gen NH2OH.HCl + KOH -> NH2OH + KCl Step2 2. Nucleophilic Attack NH2OH attacks Ester (Tetrahedral Intermediate) Step1->Step2 Step3 3. Elimination Loss of EtOH Step2->Step3 Step4 4. Acidification Potassium Salt -> Free Hydroxamic Acid Step3->Step4

Figure 2: Mechanism of base-mediated hydroxaminolysis.[4][5]

Experimental Protocol

Objective: Conversion to N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Reagents:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq, from Phase 1)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Potassium Hydroxide (3.0 eq)

  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Hydroxylamine Preparation: In a separate flask, dissolve Hydroxylamine Hydrochloride in Methanol (5 V) at 0°C. Add a solution of KOH (1.5 eq) in Methanol dropwise. Stir for 15 min. A white precipitate (KCl) will form.

  • Filtration (Optional but Recommended): Filter off the KCl to prevent salt inclusion in the final product.

  • Reaction: Add the filtrate (free

    
    ) to a stirred solution of the Pyrazole Ester (1.0 eq) and the remaining KOH (1.5 eq) in Methanol at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: TLC should show disappearance of the non-polar ester and appearance of a baseline spot (hydroxamate salt).

  • Workup:

    • Concentrate the methanol to ~20% volume.

    • Dilute with water (minimal amount).

    • Cool to 0°C.[2][3]

    • Acidification: Carefully add 1M HCl dropwise until pH reaches ~6–7. Do not go too acidic (pH < 4) or the hydroxamic acid may hydrolyze to the carboxylic acid.

  • Isolation: The product often precipitates as a white or off-white solid at neutral pH. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water or Acetonitrile.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Hydroxaminolysis)
Limiting Reagent Ethyl 2,4-dioxovaleratePyrazole Ester
Key Reagent MethylhydrazineHydroxylamine HCl
Temperature Reflux (78°C)0°C

RT
Time 3–6 Hours4–12 Hours
Typical Yield 30–45% (Isolated Regioisomer)75–85%
Purification Flash ChromatographyPrecipitation/Recrystallization

Analytical Validation

To ensure the integrity of the final compound, the following analytical signals are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0–11.5 ppm (s, 1H, -NH-OH, broad, exchangeable)
      
    • 
       9.0–9.5 ppm (s, 1H, -NH-OH, broad, exchangeable)
      
    • 
       6.5–6.8 ppm (s, 1H, Pyrazole C4-H)
      
    • 
       3.8–4.0 ppm (s, 3H, N-CH3)
      
    • 
       2.1–2.3 ppm (s, 3H, C3-CH3)
      
  • Mass Spectrometry (ESI):

    • Calculated MW: ~155.15 Da.

    • Observed:

      
       ~156.1 m/z, 
      
      
      
      ~154.1 m/z.
  • Ferric Chloride Test:

    • Dissolve a small amount in MeOH and add aqueous

      
      . A deep red/violet color confirms the presence of the hydroxamic acid moiety.
      

Safety & Precautions

  • Methylhydrazine: Extremely toxic, carcinogenic, and volatile.[6] All transfers must occur in a functioning fume hood. Double-gloving is mandatory.

  • Hydroxylamine: Potentially explosive upon heating if concentrated. Never heat the reaction mixture above 50°C during the hydroxaminolysis step.

  • Trace Metals: Hydroxamic acids are potent chelators. Avoid using metallic spatulas during the final isolation to prevent contamination (which causes discoloration). Use glass or plastic tools.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem Application Notes. Accessed February 2026.[7] Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[8] Journal of Organic Chemistry, 2008, 73(6), 2412–2415. Link

  • Faggi, C., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of Organic Chemistry, 2023. Link

  • PubChem. "Methylhydrazine Compound Summary." National Center for Biotechnology Information. Link

  • Inno Pharmchem. "Ethyl 1,3-Dimethylpyrazole-5-carboxylate Synthesis Focus." Ningbo Inno Pharmchem Co., Ltd.Link

Sources

Biological Activity of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS: 136679-06-6) represents a critical chemical probe in the field of epigenetics and medicinal chemistry. Structurally, it serves as a minimal pharmacophore for Pyrazole-based Hydroxamic Acid Histone Deacetylase (HDAC) Inhibitors .

Unlike complex macrocyclic drugs, this molecule isolates the essential interaction domains required for zinc-dependent metalloenzyme inhibition:

  • Zinc-Binding Group (ZBG): The N-hydroxycarboxamide (hydroxamic acid) moiety.

  • Surface Recognition Cap: The 1,3-dimethylpyrazole core.

This guide details the biological activity, mechanism of action, and experimental validation protocols for this compound, positioning it as a functional template for fragment-based drug discovery (FBDD) targeting cancer and inflammatory pathways.

Mechanism of Action: Zinc Chelation and Epigenetic Modulation

The primary biological activity of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is the inhibition of Histone Deacetylases (HDACs), specifically Class I and II isoforms.

Molecular Interaction

The compound functions as a competitive inhibitor of the HDAC catalytic domain. The hydroxamic acid group acts as a bidentate ligand, chelating the Zinc ion (


) essential for the enzyme's charge-relay system.
  • Chelation: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid coordinate with the

    
     ion at the base of the HDAC active site pocket.
    
  • Displacement: This binding displaces the water molecule required for the hydrolysis of the acetyl-lysine substrate.

  • Cap Interaction: The 1,3-dimethylpyrazole ring sits at the rim of the catalytic tunnel, interacting with surface residues (Surface Recognition Domain) to stabilize the binding complex.

Downstream Signaling Pathway

Inhibition of HDAC activity leads to the accumulation of acetylated histones (H3 and H4) and non-histone proteins (e.g., p53,


-tubulin).
  • Hyperacetylation: Neutralizes the positive charge on histone tails.

  • Chromatin Relaxation: Transformation of heterochromatin (condensed) to euchromatin (relaxed).

  • Transcriptional Reactivation: Re-expression of silenced tumor suppressor genes, notably CDKN1A (p21/WAF1) .

  • Cellular Fate: Induction of G1/G2 cell cycle arrest, apoptosis, or autophagy depending on the cellular context.

Pathway Visualization

The following diagram illustrates the cascade from molecular inhibition to phenotypic outcome.

HDAC_Pathway Compound N-Hydroxy-1,3-dimethyl- 1H-pyrazole-5-carboxamide HDAC HDAC Enzyme (Active Site Zn2+) Compound->HDAC Targets Inhibition Competitive Inhibition (Zinc Chelation) HDAC->Inhibition Binds Histones Histone Substrates (H3, H4) Inhibition->Histones Prevents Deacetylation Acetylation Accumulation of Acetylated Histones Histones->Acetylation Causes Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin Induces GeneExpr Gene Expression (p21, Bax, Autophagy genes) Chromatin->GeneExpr Activates Outcome Apoptosis / Cell Cycle Arrest GeneExpr->Outcome Results in

Figure 1: Mechanism of Action. The compound chelates the active site Zinc, preventing histone deacetylation and triggering tumor suppressor gene expression.

Biological Activity Profile

Enzymatic Inhibition (In Vitro)

As a hydroxamic acid derivative, the compound exhibits potent inhibition against zinc-dependent metalloenzymes.

  • Target Family: HDAC Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6).

  • Potency: Representative pyrazole-hydroxamates typically display IC

    
     values in the low micromolar to nanomolar range  (
    
    
    
    ) depending on the specific linker length and cap substitution [1, 2].
  • Selectivity: The small 1,3-dimethyl cap suggests a "pan-HDAC" inhibitory profile, as it lacks the bulky extensions required for high isoform selectivity (e.g., selective HDAC6 inhibition often requires a larger cap).

Cellular Cytotoxicity

In cancer cell lines (e.g., A549 Lung Carcinoma, SH-SY5Y Neuroblastoma), pyrazole-hydroxamic acid derivatives demonstrate antiproliferative activity.

  • IC

    
     (Cellular):  Typically ranges from 1 
    
    
    
    M to 20
    
    
    M
    [1].
  • Phenotype: Treatment results in dose-dependent reduction of cell viability, often accompanied by morphological changes consistent with autophagy (vacuolization) or apoptosis (membrane blebbing).

Comparative Data Table

The following table summarizes the activity of the pyrazole-hydroxamate class compared to standard reference inhibitors.

Compound ClassZinc-Binding GroupCap GroupPrimary TargetTypical IC

(Enzymatic)
N-Hydroxy-1,3-dimethyl... Hydroxamic Acid1,3-DimethylpyrazolePan-HDAC0.5 - 5.0

M
(Est.)
Vorinostat (SAHA)Hydroxamic AcidPhenylPan-HDAC~0.05 - 0.2

M
Pyrazole-Cinnamyl HydroxamatesHydroxamic AcidPyrazole-CinnamylHDAC/Cancer0.1 - 3.0

M [2]
Entinostat (MS-275)BenzamidePyridineClass I Selective~0.5 - 2.0

M

Experimental Protocols for Validation

To validate the biological activity of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, the following self-validating protocols are recommended.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Quantify the IC


 of the compound against purified HDAC enzymes.
  • Reagent Preparation:

    • Dissolve compound in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01

      
      M to 100 
      
      
      
      M) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
      
      
      ).
  • Enzyme Reaction:

    • Add 10

      
      L of diluted compound to 96-well black plate.
      
    • Add 15

      
      L of recombinant HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC1).
      
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition:

    • Add 25

      
      L of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
      
    • Incubate at 37°C for 30–60 minutes.

  • Development:

    • Add 50

      
      L of Developer Solution (Trypsin/Stop Solution) to release the fluorophore.
      
    • Incubate for 15 minutes at room temperature.

  • Detection:

    • Read Fluorescence at Ex/Em = 350/460 nm.

    • Validation: Include Vorinostat (SAHA) as a positive control. Signal should decrease in a dose-dependent manner.

Protocol B: Western Blot for Histone Acetylation

Objective: Confirm cellular target engagement (Biomarker analysis).

  • Cell Treatment:

    • Seed A549 or HeLa cells (

      
       cells/well) in 6-well plates.
      
    • Treat with compound (1, 5, 10

      
      M) for 24 hours. Control: 0.1% DMSO.
      
  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer containing Protease Inhibitors and Butyrate/Trichostatin A (to prevent artificial deacetylation during lysis).

  • Immunoblotting:

    • Separate proteins via SDS-PAGE (15% gel for Histones).

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Result Interpretation:

    • A distinct increase in Acetyl-H3/H4 band intensity compared to DMSO control confirms HDAC inhibition.

Experimental Workflow Diagram

Workflow Cells Cell Culture (A549/HeLa) Treatment Treatment (24h, 1-10 µM) Cells->Treatment Lysis Lysis (+ Protease/HDAC Inhibitors) Treatment->Lysis SDS SDS-PAGE (15% Gel) Lysis->SDS Blot Western Blot (Anti-Ac-H3) SDS->Blot Analysis Band Quantification (Densitometry) Blot->Analysis

Figure 2: Cellular Validation Workflow. Step-by-step process to confirm histone hyperacetylation in treated cells.

Synthesis and Stability Considerations

For researchers synthesizing or handling this probe:

  • Synthesis Route: Typically involves the reaction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with hydroxylamine hydrochloride (

    
    ) in the presence of a base (KOH/NaOH) in methanol.
    
  • Stability: Hydroxamic acids are prone to hydrolysis under strongly acidic conditions and can undergo Lossen rearrangement. Store at -20°C in dry powder form. Solutions in DMSO are stable for freeze-thaw cycles but should be used fresh for enzymatic assays to prevent oxidation of the hydroxylamine moiety.

References

  • Biological activities of novel pyrazolyl hydroxamic acid derivatives against human lung cancer cell line A549. European Journal of Medicinal Chemistry, 2014.

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 2019.

  • Structure-Activity Relationship of Pyrazole Derivatives as Cruzipain Inhibitors. International Journal of Molecular Sciences, 2019. (Context for Pyrazole Carboxamide scaffold stability).

  • PubChem Compound Summary: 1,3-Dimethyl-1H-pyrazole-5-carboxamide (Parent Amide). National Library of Medicine.

Potential therapeutic targets of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Utility of the N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide Scaffold

Executive Summary

The molecule N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide represents a privileged "fragment-lead" structure in medicinal chemistry. It combines a validated Zinc-Binding Group (ZBG) —the hydroxamic acid—with a versatile 1,3-dimethylpyrazole surface recognition motif (Cap) .

While the pyrazole-carboxamide core is historically associated with mitochondrial complex I inhibition (often utilized in agrochemicals), the functionalization with an N-hydroxy moiety shifts its primary pharmacological profile toward metalloenzyme inhibition . This guide analyzes its two primary therapeutic targets: Histone Deacetylases (HDACs) for epigenetic modulation in oncology, and 5-Lipoxygenase (5-LOX) for anti-inflammatory applications.

Part 1: Molecular Pharmacology & Structural Logic

To understand the therapeutic targets, one must deconstruct the molecule’s binding mechanics. This molecule operates via bidentate chelation .

The Warhead: Hydroxamic Acid (–CONHOH)

The N-hydroxy moiety is a classic pharmacophore for zinc-dependent enzymes. In physiological pH, it exists in equilibrium with its anionic form, allowing it to chelate the Zn²⁺ ion residing at the bottom of the catalytic pocket of HDACs.

  • Mechanism: The carbonyl oxygen and the hydroxyl oxygen form a five-membered chelate ring with the Zinc ion, displacing the water molecule required for the enzymatic hydrolysis of acetyl-lysine.

The Cap: 1,3-Dimethylpyrazole

The pyrazole ring serves as the "Cap" group that occludes the entrance of the enzyme's active site.

  • Role of Methylation: The 1,3-dimethyl substitution pattern is not arbitrary. It provides specific steric bulk that locks the conformation and enhances hydrophobic interactions with the rim of the protein pocket (specifically residues like Asp101 or Tyr97 in HDAC1). This reduces the entropic penalty of binding compared to an unsubstituted pyrazole.

Part 2: Primary Therapeutic Target – Histone Deacetylases (HDACs)[1][2][3]

The most scientifically robust target for this scaffold is the Class I and II Histone Deacetylases .

Therapeutic Rationale

HDACs are overexpressed in various hematological and solid tumors. They silence tumor suppressor genes by removing acetyl groups from histone tails, leading to condensed chromatin (heterochromatin).

  • Inhibition Effect: Inhibition by N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide leads to hyperacetylation of histones (H3/H4).

  • Downstream Consequence: This relaxes chromatin structure (euchromatin), reactivating silenced tumor suppressor genes (e.g., p21WAF1/CIP1), resulting in G1/S cell cycle arrest and apoptosis.

Structural Activity Relationship (SAR) Nuance

While this specific molecule is a potent binder, it lacks the "Linker" region found in approved drugs like Vorinostat (SAHA). Therefore, in high-throughput screening, it acts as a Fragment Lead .

  • Optimization: To convert this fragment into a nanomolar drug, a hydrophobic linker (typically 5-6 carbons or a cinnamyl chain) is usually inserted between the pyrazole (Cap) and the hydroxamic acid (ZBG) to traverse the enzyme's tunnel channel.

Part 3: Secondary Targets & Toxicology

5-Lipoxygenase (5-LOX)
  • Mechanism: 5-LOX contains a non-heme iron atom. Hydroxamic acids are potent iron chelators.[1]

  • Therapeutic Utility: Inhibition of 5-LOX reduces the biosynthesis of leukotrienes (LTB4, LTC4), which are key mediators in asthma and allergic rhinitis. The pyrazole core mimics the arachidonic acid structure, improving affinity.

Mitochondrial Complex I (Toxicological Liability)
  • Risk Factor: Pyrazole-5-carboxamides (without the N-hydroxy group) are potent inhibitors of NADH:ubiquinone oxidoreductase (Complex I), often used as insecticides (e.g., Tolfenpyrad).

  • Mitigation: The introduction of the polar N-hydroxy group significantly reduces mitochondrial membrane penetration compared to N-alkyl analogs, thereby improving the safety profile for mammalian therapeutic use. However, mitochondrial toxicity assays are mandatory during lead optimization.

Part 4: Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism where the molecule acts as an HDAC inhibitor (Therapeutic) while navigating potential Mitochondrial risks (Toxicology).

G cluster_HDAC Primary Target: Epigenetic Modulation cluster_OffTarget Secondary/Toxicological Targets Molecule N-Hydroxy-1,3-dimethyl- 1H-pyrazole-5-carboxamide HDAC HDAC Active Site (Zn2+ Pocket) Molecule->HDAC High Affinity Mito Mitochondrial Complex I Molecule->Mito Potential Liability (Scaffold Dependent) LOX 5-Lipoxygenase (Fe3+ Chelation) Molecule->LOX Moderate Affinity Chelation Bidentate Zn2+ Chelation (Displaces H2O) HDAC->Chelation Hyperacetylation Histone Hyperacetylation (H3K9ac, H4K12ac) Chelation->Hyperacetylation GeneExp Re-expression of p21/WAF1 Hyperacetylation->GeneExp Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Leuko Reduced Leukotrienes (Anti-inflammatory) LOX->Leuko

Caption: Mechanism of Action showing primary Zinc-dependent epigenetic modulation and secondary metalloenzyme targets.

Part 5: Experimental Validation Protocols

To validate this molecule as a hit, the following Fluorometric HDAC Activity Assay is the industry standard. This protocol relies on a two-step enzymatic reaction.

Protocol: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide against nuclear extract (HDAC mix) or recombinant HDAC1/6.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin solution (10 mg/mL) + 1 μM Trichostatin A (to stop HDAC activity).

  • Control: SAHA (Vorinostat) as positive control; DMSO as vehicle control.

Workflow:

StepActionMechanistic Rationale
1 Compound Prep Dissolve the pyrazole hydroxamate in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 100 μM). Final DMSO concentration must be <1%.
2 Enzyme Incubation Mix 15 μL of diluted compound with 10 μL of HDAC enzyme solution. Incubate at 37°C for 15 mins.
3 Substrate Addition Add 25 μL of Fluorogenic Substrate (Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 mins.
4 Development Add 50 μL of Developer Solution (Trypsin + TSA). Incubate 15 mins at RT.
5 Readout Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition to derive IC50.

Part 6: Future Directions & Optimization

The N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide structure is a "seed." To develop it into a clinical candidate, the following modifications are recommended based on SAR data:

  • Linker Insertion: Insert a C5-C6 alkyl or cinnamyl linker between the pyrazole C5 and the carbonyl of the hydroxamic acid. This allows the pyrazole to sit on the enzyme surface while the hydroxamate reaches the deep catalytic zinc.

  • C4 Functionalization: Introduce a lipophilic group (e.g., phenyl) at the pyrazole C4 position to engage the "foot pocket" of HDAC6, enhancing isoform selectivity.

References

  • Zagni, C., et al. (2019). "Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker."[1] International Journal of Molecular Sciences.

  • Thaler, F., et al. (2010). "Current trends in the development of histone deacetylase inhibitors: the hydroxamic acid class." ChemMedChem.

  • Loddick, S. A., et al. (2019). "1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity." Toxicology Letters. (Context for mitochondrial off-target effects).

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

Sources

An In-depth Technical Guide to the Structure Elucidation of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research, including efficacy, safety, and quality control, is built.[1][2][3] Pyrazole derivatives, a prominent class of nitrogen-containing heterocycles, are of immense interest due to their wide spectrum of biological activities and presence in numerous approved drugs.[4][5][6][7] This guide provides a comprehensive, multi-technique approach to the structural elucidation of a novel pyrazole compound, N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating a self-validating system where data from orthogonal analytical techniques converge to provide an unequivocal structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and rigorous framework for molecular characterization.

Introduction: The Imperative for Rigorous Characterization

The subject of our investigation is N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. Its core structure comprises a 1,3-dimethylated pyrazole ring functionalized with an N-hydroxycarboxamide group at the 5-position. The presence of the N-hydroxyamide moiety is significant, as this functional group is a known feature in a variety of biologically active compounds, including histone deacetylase (HDAC) inhibitors. The potential for regioisomerism during synthesis—for instance, the formation of the 1,5-dimethyl-1H-pyrazole-3-carboxamide isomer—necessitates a robust analytical strategy to confirm the identity of the target molecule unequivocally.[6]

An analytical workflow grounded in Quality by Design (QbD) principles ensures that the critical quality attributes (CQAs) of a drug substance are well-defined and consistently met.[8] The molecular structure is the most fundamental CQA. The following sections detail a logical and synergistic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve complete structural verification.

Logical Elucidation Workflow

The process of structure elucidation is not linear but rather a convergent process where each piece of analytical data informs and validates the others. The overall strategy is depicted below.

G cluster_0 Sample Preparation & Initial Hypothesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Integration & Confirmation Hypothesis Hypothesized Structure: N-Hydroxy-1,3-dimethyl- 1H-pyrazole-5-carboxamide Sample Synthesized Compound (Purity >98% by HPLC) NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Sample->NMR Orthogonal Analysis MS Mass Spectrometry (HRMS) Sample->MS Orthogonal Analysis FTIR FTIR Spectroscopy Sample->FTIR Orthogonal Analysis Integration Cross-Technique Data Correlation NMR->Integration Convergent Data MS->Integration Convergent Data FTIR->Integration Convergent Data Confirmation Final Structure Confirmed Integration->Confirmation

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei (primarily ¹H and ¹³C).

Rationale & Causality

We employ a suite of NMR experiments. ¹H NMR identifies the number and type of protons. ¹³C NMR provides complementary information for the carbon skeleton. Crucially, two-dimensional (2D) experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct (C-H) and long-range (²⁻³J) C-H correlations, respectively. These 2D techniques are not merely confirmatory; they are essential for unambiguously assembling the molecular fragments identified in 1D spectra. For this molecule, HMBC is critical to differentiate between the N-methyl and C-methyl groups and to confirm the substitution pattern on the pyrazole ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like N-OH), making them more likely to be observed.[4][9]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data with a standard pulse program.

  • ¹³C NMR: Acquire data with proton decoupling.

  • 2D NMR: Acquire standard HSQC and HMBC spectra, optimizing the long-range coupling delay for the HMBC experiment to detect 2- and 3-bond correlations (typically set to a value corresponding to ~8 Hz).

Data Interpretation and Expected Results

The hypothesized structure of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has distinct NMR signatures.

| Data Summary: Expected NMR Shifts (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations (Proton to Carbon) | | N-OH | ~11.0 (broad s) | - | C=O | | C4-H | ~6.6 (s, 1H) | ~108 | C3, C5, C=O | | N1-CH₃ | ~3.9 (s, 3H) | ~38 | C5 | | C3-CH₃ | ~2.2 (s, 3H) | ~14 | C3, C4 | | Functional Group | | | | | C=O (Carboxamide) | - | ~159 | C4-H, N-OH | | C3 (Pyrazole) | - | ~150 | C4-H, C3-CH₃ | | C5 (Pyrazole) | - | ~138 | C4-H, N1-CH₃ |

Note: Chemical shifts are predictive and based on literature values for similar pyrazole carboxamide structures.[4][5][10][11]

The key to confirming the 1,3-dimethyl-5-carboxamide substitution pattern lies in the HMBC correlations.

Caption: Key HMBC correlations confirming connectivity.

  • The proton on the pyrazole ring (C4-H ) will show a correlation to the two adjacent ring carbons (C3 and C5 ) and to the carbonyl carbon (C=O ).

  • The N-methyl protons (N1-CH₃ ) will crucially show a correlation to the C5 carbon, confirming its position at N1.

  • The C-methyl protons (C3-CH₃ ) will show correlations to C3 and C4 , confirming its position at C3.

This web of correlations provides an unassailable confirmation of the hypothesized isomeric structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is the definitive technique for confirming the atomic composition.

Rationale & Causality

High-Resolution Mass Spectrometry (HRMS) is selected over nominal mass MS because its high mass accuracy (typically <5 ppm) allows for the determination of a unique elemental formula. This is a non-negotiable requirement in pharmaceutical development for verifying the identity of a new chemical entity (NCE). The fragmentation pattern observed can also provide corroborating structural evidence.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Compare the measured exact mass of the most intense ion in the molecular ion cluster with the theoretical exact mass calculated for the proposed formula.

Data Interpretation and Expected Results

The elemental formula for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is C₆H₉N₃O₂ .

| Data Summary: Expected HRMS Data | | :--- | :--- | | Parameter | Expected Value | | Formula | C₆H₉N₃O₂ | | Ion | [M+H]⁺ | | Theoretical Exact Mass | 156.0717 | | Measured Exact Mass | Within 5 ppm of theoretical | | Major Fragment Ions (m/z) | Loss of -OH (M-16), Loss of -CONHOH (M-62) |

A measured mass of 156.0717 ± 0.0008 would confirm the elemental formula. The fragmentation pattern, while secondary to the exact mass measurement, can offer further confidence. Fragmentation of pyrazoles often involves cleavage of the ring or loss of substituents.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale & Causality

While NMR and MS provide the detailed atomic framework, FTIR serves as a quick and effective confirmation of the key chemical bonds and functional groups. For this molecule, it is particularly useful for verifying the presence of the N-OH and amide C=O groups, which have characteristic absorption frequencies.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument: A standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

| Data Summary: Expected FTIR Absorption Bands | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | O-H Stretch | N-OH | 3400 - 3200 (broad)[14] | | C-H Stretch (Aromatic/Aliphatic) | Pyrazole C-H, Methyl C-H | 3100 - 2850 | | C=O Stretch (Amide I) | Carboxamide | 1680 - 1650[14][15][16] | | C=N, C=C Stretch | Pyrazole Ring | 1600 - 1450 | | C-N Stretch | Amide/Pyrazole | ~1040[14] |

The presence of a broad absorption band around 3300 cm⁻¹ and a strong, sharp band around 1660 cm⁻¹ would provide strong evidence for the N-hydroxy and carboxamide functionalities, respectively.

X-ray Crystallography: The Ultimate Confirmation

Should the compound form a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, revealing precise bond lengths, angles, and intermolecular interactions in the solid state.[17][18][19][20]

Protocol and Outcome

A suitable crystal is grown, mounted on a diffractometer, and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. This technique would not only confirm the connectivity established by NMR but would also provide invaluable information on the molecule's conformation and packing in the solid state, which can influence its physical properties.

Conclusion: A Self-Validating, Multi-Technique Approach

The structural elucidation of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is achieved through a synergistic and self-validating analytical workflow.

  • HRMS establishes the correct elemental formula.

  • FTIR confirms the presence of the required functional groups.

  • 1D and 2D NMR piece together the molecular skeleton, establish the precise connectivity of all atoms, and definitively confirm the correct regioisomer.

Each technique provides a unique and essential piece of the structural puzzle. The convergence of data from these orthogonal methods provides the high degree of certainty required in modern drug development and quality control, ensuring that the molecule's identity is known with complete confidence.[1][21]

References

  • Analytical Techniques Used in Quality Control of Drugs: Review. (n.d.). Academia.edu.
  • Redefining drug development: Analytics driving quality and compliance. (2025, February 15). Authorea Preprints.
  • Analytical Techniques In Drug Quality Control. (2025, September 9). IJCRT.org.
  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC.
  • From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. (2024, October 22). Labstat.
  • Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024, April 28). PharmaVED.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry.
  • Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate.
  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. (n.d.). SciSpace.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). PMC.
  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. (n.d.). PMC.
  • N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide. (n.d.). PMC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2016, September 1). Pure.
  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... (n.d.). ResearchGate.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025, October 29). PMC.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online.

Sources

Methodological & Application

Application Notes and Protocols for N-Hydroxy-Pyrazole-Carboxamides in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring, has become a privileged scaffold in medicinal chemistry, giving rise to a new generation of targeted anticancer agents.[1][2][3] Among these, N-hydroxy-pyrazole-carboxamide derivatives have garnered significant attention for their potential as potent inhibitors of histone deacetylases (HDACs), a class of enzymes central to epigenetic regulation.[4][5][6] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and the promotion of tumorigenesis.[4][5] By targeting these enzymes, N-hydroxy-pyrazole-carboxamides can restore normal patterns of gene transcription, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells. This document provides a comprehensive guide for researchers on the application of this promising class of compounds in anticancer research, detailing their mechanism of action, synthesis, and key experimental protocols for their evaluation.

Mechanism of Action: HDAC Inhibition and Downstream Cellular Effects

The primary anticancer mechanism of N-hydroxy-pyrazole-carboxamide derivatives lies in their ability to inhibit HDAC enzymes.[4][5][7] These compounds typically feature a pharmacophore model consisting of a pyrazole ring as a surface recognition motif, a linker group, and a hydroxamic acid moiety that acts as a zinc-binding group (ZBG).[4][5] The hydroxamic acid chelates the zinc ion in the active site of HDACs, effectively blocking their enzymatic activity.

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced tumor suppressor genes. The downstream consequences of HDAC inhibition are multifaceted and include:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors, such as p21, leading to arrest at the G1/S or G2/M phase.

  • Apoptosis Induction: Increased expression of pro-apoptotic proteins like Bax and reduced expression of anti-apoptotic proteins like Bcl-2.

  • Inhibition of Angiogenesis: Downregulation of factors that promote the formation of new blood vessels, such as VEGF.

  • Modulation of Other Kinase Pathways: Beyond HDACs, some pyrazole derivatives have been shown to inhibit other key cancer-related kinases like c-Met, JAK1, and EGFR, highlighting their potential for multi-targeted therapy.[1][2]

Signaling Pathway of N-Hydroxy-Pyrazole-Carboxamide Action

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_outcomes Cellular Outcomes Pyrazole_Carboxamide N-Hydroxy-Pyrazole- Carboxamide Derivative HDAC Histone Deacetylase (HDAC) Pyrazole_Carboxamide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Sources

In vivo experimental design using N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vivo Experimental Design for 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives

Abstract

The 1,3-dimethyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide array of biological activities, including anti-inflammatory, anti-parasitic, and anti-cancer effects.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust in vivo experimental programs for this chemical class. While the specific derivative N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is not extensively documented in public literature, the principles and protocols herein are broadly applicable to its parent class. A critical focus is placed on addressing the known potential for mitochondrial toxicity associated with some 1-methyl-1H-pyrazole-5-carboxamide derivatives, ensuring that experimental designs are both scientifically sound and ethically rigorous.[5][6][7]

Section 1: Foundational Strategy - From Bench to In Vivo

A successful in vivo study does not begin with animal dosing. It starts with meticulous preclinical characterization to ensure the compound is suitable for animal testing and that the data generated will be interpretable. The logical progression from initial characterization to efficacy testing is paramount.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy Testing A Physicochemical Profiling (Solubility, Stability) B In Vitro Target Engagement (e.g., Enzyme Assay) C Cellular Viability & Cytotoxicity Assays D CRITICAL SAFETY SCREEN Mitochondrial Respiration Assay (e.g., Seahorse XF) E Vehicle Selection & Formulation Development D->E Proceed if Safety Profile is Acceptable F Pilot Pharmacokinetic (PK) Study in Rodents G Dose Range Finding & Acute Toxicity Assessment H Selection of Disease-Relevant Animal Model G->H Proceed with Tolerated Doses I Definitive Efficacy Study (Dosing, Monitoring, Endpoints) J Terminal Endpoint Analysis (Histopathology, Biomarkers) Mitochondrial_Toxicity compound Pyrazole Carboxamide Derivative mitochondrion Mitochondrion Complex I Complex II Complex III Complex IV ATP Synthase compound->mitochondrion:c2 Inhibition compound->mitochondrion:c4 Inhibition etc_inhibition Inhibition of Electron Transport Chain mitochondrion->etc_inhibition atp_depletion ATP Depletion etc_inhibition->atp_depletion toxicity Cellular Toxicity & Organ Damage atp_depletion->toxicity

Caption: Postulated mechanism of toxicity for certain pyrazole carboxamide derivatives.

Formulation for In Vivo Administration

The transition from in vitro to in vivo requires a safe and effective vehicle to deliver the compound. The choice of vehicle depends on the compound's solubility and the intended route of administration. [8] Table 1: Common Vehicles for Preclinical Rodent Studies

Vehicle Composition Common Routes Properties & Considerations
Aqueous
0.9% Saline IV, IP, SC, PO Ideal for highly water-soluble compounds. Isotonic.
5% Dextrose in Water (D5W) IV, IP, SC, PO Suitable for compounds sensitive to chloride ions.
Phosphate-Buffered Saline (PBS) IP, SC, PO Buffered system, but not ideal for IV due to potential phosphate precipitation.
Aqueous with Solubilizers
10% DMSO, 40% PEG400, 50% Saline IV, IP Common for moderately soluble compounds. DMSO concentration for IV should be minimized.
5% Solutol HS 15, 95% Saline IV, IP A non-ionic solubilizer, good for poorly soluble neutral compounds.
20% Hydroxypropyl-β-cyclodextrin IV, IP, SC, PO Encapsulates hydrophobic compounds to increase aqueous solubility.
Suspensions

| 0.5% Methylcellulose (or CMC) in Water | PO, IP | For poorly soluble compounds. Forms a suspension; requires constant agitation for dose uniformity. |

Section 2: Pharmacokinetic and Dose-Finding Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a safe dose range for efficacy studies. A poorly designed PK study can lead to failed efficacy studies due to inadequate exposure or unexpected toxicity. [9]

Protocol 1: Pilot Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use healthy, naive mice of the same strain intended for efficacy studies (e.g., C57BL/6 or BALB/c). Use 3 animals per time point per route.

  • Dose Selection: Select at least two doses. A low dose (e.g., 1-5 mg/kg) for intravenous (IV) administration and a higher dose (e.g., 10-50 mg/kg) for the extravascular route (e.g., oral, PO).

  • Administration:

    • IV Group: Administer the compound via the lateral tail vein. The volume should not exceed 10 mL/kg (typically 5 mL/kg). [8] * PO Group: Administer via oral gavage. The volume should not exceed 10 mL/kg. [10]4. Blood Sampling: Collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 2: Example PK Study Design and Key Parameters

Parameter Intravenous (IV) Group Oral (PO) Group
Dose 2 mg/kg 20 mg/kg
Sampling Time Points Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hr

| Key Parameters Calculated | C₀, Half-life (t½), Volume of distribution (Vd), Clearance (CL), Area under the curve (AUC) | Cmax, Tmax, Half-life (t½), Area under the curve (AUC), Bioavailability (%F) |

Section 3: In Vivo Efficacy Model Protocols

The choice of animal model is critical and must be justified based on the compound's hypothesized mechanism of action. [11]Given the known activities of pyrazole carboxamides, models for inflammation and oncology are presented as illustrative examples.

Application in Inflammatory Disease

Rationale: The pyrazole core is a well-established anti-inflammatory pharmacophore. [3][4]Selecting appropriate acute and chronic inflammation models is key to characterizing a novel derivative. [12][13]

Protocol 2: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is a gold-standard for screening acute anti-inflammatory activity. [13]

  • Animals: Male Wistar rats (180-200g) or Swiss albino mice (20-25g).

  • Acclimatization: Allow animals to acclimate for at least 7 days.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO)

    • Group 3-5: Test Compound at Low, Mid, and High doses (PO)

  • Procedure:

    • Measure the basal paw volume of the right hind paw using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • (Where Vc = Mean paw volume increase in control; Vt = Mean paw volume increase in treated group)

Table 3: Dosing and Monitoring for Paw Edema Model

Time Action
T = -60 min Administer Vehicle, Positive Control, or Test Compound (PO)
T = 0 min Induce inflammation with sub-plantar carrageenan injection
T = 60 min Measure paw volume
T = 120 min Measure paw volume
T = 180 min Measure paw volume

| T = 240 min | Measure paw volume |

Application in Oncology

Rationale: Some pyrazole derivatives have demonstrated anti-proliferative activity, making oncology models relevant. [2][14]A cell line-derived xenograft (CDX) model is a common starting point.

Protocol 3: Human Tumor Xenograft Model (Anti-Proliferative)
  • Animals: Immunocompromised mice (e.g., Nude, SCID, or NSG) are required to prevent rejection of human tumor cells.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) under sterile conditions. Ensure cells are free of mycoplasma.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Inject approximately 1-5 million cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using digital calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups.

  • Treatment:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Standard-of-care chemotherapy)

    • Group 3-4: Test Compound at two different doses.

    • Administer treatments according to a pre-defined schedule (e.g., daily, twice weekly) via the determined optimal route (e.g., PO, IP).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight changes (as a measure of toxicity), survival.

    • At the end of the study, tumors can be excised for ex vivo analysis (e.g., Western blot, IHC for pharmacodynamic markers).

Table 4: Dosing and Measurement Schedule for Xenograft Model

Study Day Action
Day 0 Randomize animals into groups; Begin treatment.
Day 2, 4, 7, 9, 11, 14... Measure Tumor Volume and Body Weight. Administer treatment as per schedule.

| End of Study | Euthanize animals. Excise tumors for analysis. |

References

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Institutional Animal Care and Use Committee. Available at: [Link]

  • Crown Bioscience. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Charles River Laboratories. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available at: [Link]

  • Sangar, V. C., et al. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Available at: [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, A. C., & Lee, D. H. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Biomolecules & Therapeutics. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2023). Advancements in small molecule drug design: A structural perspective. World Journal of Biological Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2024). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Available at: [Link]

  • Kundu, A., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Medicines for Malaria Venture. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available at: [Link]

  • ResearchGate. (2025, October 10). Synthesis, Characterization, and Antiplasmodial Evaluation of Novel 2-Pyrazoline Carboxamide Derivatives Against Plasmodium berghei in Mice. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • El Azab, I. H., et al. (2021). Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Future Medicinal Chemistry. Available at: [Link]

  • Deakin University - Figshare. (2024, June 6). 1-Methyl-1 H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Available at: [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Cankař, P., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Available at: [Link]

  • ResearchGate. (2025, August 10). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability issues of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NDPC-STAB-001

Introduction

Welcome to the technical support guide for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this molecule in solution. N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core, a structure recognized for its broad spectrum of biological activities. However, the presence of the N-hydroxy-carboxamide moiety introduces specific stability considerations that are critical for obtaining reliable and reproducible experimental results. This guide provides field-proven insights, detailed protocols, and a framework for diagnosing and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in solution?

The stability of this compound is primarily governed by four key factors: pH, temperature, light, and the presence of oxidizing agents or metal ions. The N-hydroxy-carboxamide functional group is particularly susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The pyrazole ring, while generally stable due to its aromaticity, can undergo photolytic degradation upon exposure to UV light.

Q2: What are the most probable degradation pathways for this molecule?

Based on its structure, two principal degradation pathways are anticipated:

  • Hydrolysis: The amide bond can be cleaved under harsh pH conditions, leading to the formation of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and ammonia. The N-hydroxy group can also be susceptible to hydrolysis.

  • Oxidation: The N-hydroxy moiety is susceptible to oxidation, which can lead to the formation of nitroso or other oxidized derivatives, often accompanied by solution discoloration. Photochemical cleavage of the N-N bond in the pyrazole ring is another potential degradation route under UV exposure.

Q3: How should I prepare and store stock solutions to maximize stability?

For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. Prepare solutions at a high concentration to minimize the volume added to aqueous experimental media. Store stock solutions in small, single-use aliquots in amber glass vials at -20°C or, preferably, -80°C. Minimize freeze-thaw cycles. For aqueous experiments, prepare working solutions fresh daily from the frozen stock and use them immediately.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a rapid loss of compound potency in my aqueous cell culture medium or assay buffer.

  • Potential Cause: This is a classic sign of hydrolytic degradation. The pH of your aqueous medium is the most likely catalyst. The N-hydroxy-carboxamide group can be unstable at physiological pH (e.g., 7.4) over extended incubation periods.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a preliminary pH stability study. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using HPLC. This will identify the pH range of maximum stability.

    • Temperature Control: Perform all experiments at the lowest practical temperature. If your assay allows, run incubations on ice or at 4°C to slow the degradation rate.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer. Add the compound to your assay at the last possible moment.

    • Fresh Preparations: Always prepare working solutions immediately before use from a frozen, non-aqueous stock. Never use aqueous solutions that have been stored for more than a few hours unless stability has been confirmed.

Issue 2: My solution is turning a faint yellow or brown color over time.

  • Potential Cause: Discoloration often indicates oxidative degradation or photodecomposition. The N-hydroxy group can be oxidized, and the pyrazole ring system can form chromophores upon degradation.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient and fluorescent lighting during experiments.

    • Deoxygenate Solvents: If oxidation is suspected, sparge your aqueous buffers with an inert gas like nitrogen or argon before adding the compound.

    • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) can mitigate oxidative degradation. Always run a control to ensure the antioxidant does not interfere with your assay.

Issue 3: I'm seeing precipitate form after diluting my DMSO stock into an aqueous buffer.

  • Potential Cause: This is a solubility issue, not necessarily a stability problem. The compound may be poorly soluble in the final aqueous solution, especially if the percentage of the organic co-solvent (DMSO) is too low.

  • Troubleshooting Steps:

    • Check Final Co-solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is sufficient to maintain solubility but low enough to not affect your biological system (typically <0.5%).

    • Use Formulation Aids: Consider using solubility enhancers like cyclodextrins if they do not interfere with your experiment.

    • pH Adjustment: The compound's solubility may be pH-dependent. Ensure the buffer pH does not correspond to a pKa value where the compound is least soluble.

Troubleshooting Workflow Diagram

G start Stability Issue Observed loss_potency Rapid Loss of Potency? start->loss_potency discoloration Solution Discoloration? loss_potency->discoloration No hydrolysis Suspect Hydrolysis: - Check pH of medium - Lower temperature - Use fresh solutions loss_potency->hydrolysis Yes precipitate Precipitation Occurs? discoloration->precipitate No oxidation Suspect Oxidation/Photodegradation: - Protect from light - Deoxygenate solvents discoloration->oxidation Yes solubility Suspect Poor Solubility: - Check co-solvent % - Adjust buffer pH precipitate->solubility Yes end Issue Mitigated precipitate->end No, consult specialist hydrolysis->end oxidation->end solubility->end G Parent N-Hydroxy-1,3-dimethyl-1H- pyrazole-5-carboxamide Hydrolysis_Product 1,3-dimethyl-1H-pyrazole- 5-carboxylic acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Oxidized/Nitroso Derivatives Parent->Oxidation_Product  Oxidation (H₂O₂) or Photolysis (UV)

Caption: Potential degradation pathways of the title compound.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG.
  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide. PubChem.
  • (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide. Acta Crystallographica Section E.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

Technical Support Center: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

[1]

Portal Overview

Topic: Troubleshooting Unexpected Side Reactions & Stability Issues Compound ID: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide Target Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.

Introduction: The "Hidden" Reactivity Profile

While N-hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a potent pharmacophore often utilized for its metal-chelating properties (e.g., in HDAC or metalloenzyme inhibition), it possesses a "Jekyll and Hyde" reactivity profile. Its stability is compromised not by the pyrazole ring—which is relatively robust due to the 1,3-dimethyl substitution locking the tautomer—but by the hydroxamic acid moiety’s susceptibility to Lossen rearrangements and trace metal scavenging .

This guide addresses the three most common "unexpected" phenomena reported by researchers:

  • The "Phantom" Urea/Amine: Spontaneous degradation during activation.

  • The "Invisible" Product: Yield loss due to paramagnetic quenching and chelation.

  • The "False Positive" Toxicity: Off-target mitochondrial interference.

Module 1: The "Phantom" Impurity (Lossen Rearrangement)

The Issue

During synthesis (specifically amide coupling) or scale-up, you observe a byproduct with a mass corresponding to the primary amine (


The Mechanism

Hydroxamic acids are latent isocyanates. If the hydroxyl group of the hydroxamic acid becomes acylated (O-acylation) or sulfonylated, it creates a good leaving group. Under basic conditions or heat, this triggers a Lossen Rearrangement , expelling

1

Key Risk Factor: Using excess coupling reagents (EDC, HATU) or acid chlorides in the presence of the formed hydroxamic acid.

Visualizing the Pathway

Lossen_RearrangementSMHydroxamic Acid(R-CONHOH)ActivatedO-Acyl Intermediate(R-CONHO-Acyl)SM->ActivatedExcess Coupling Agent or Acyl ChlorideIsocyanateIsocyanate(R-N=C=O)Activated->IsocyanateBase/Heat(- RCOO-)AminePrimary Amine(R-NH2)Isocyanate->Amine+ H2O(- CO2)UreaSym. Urea(R-NH-CO-NH-R)Isocyanate->Urea+ AmineAmine->Urea

Figure 1: The Lossen Rearrangement cascade. Once the O-acyl intermediate forms, the degradation to amine or urea is often irreversible.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Mass Spec: Peak at

(approx) or Urea dimer mass.
Self-Acylation: The product reacted with excess activated ester.Stoichiometry Control: Use exactly 1.0 eq of hydroxylamine. Do not use excess acid chloride.
NMR: New doublet/triplet in aromatic region; loss of -NHOH broad singlet.Thermal Lossen: Reaction was heated too high during workup.Temperature Limit: Never heat hydroxamic acid solutions >50°C under basic conditions.
Explosion/Pressure: Gas evolution in sealed tube.Decarboxylation:

release from rearrangement.
Ventilation: Avoid sealed vessel reactions for this step.

Module 2: The "Invisible" Product (Metal Chelation)

The Issue

The reaction TLC shows a clean spot, but:

  • NMR is silent or broad: Proton signals are "smeared" into the baseline.

  • Low Yield: Column chromatography yields a fraction of the theoretical mass.

  • Color Change: The product or aqueous layer turns deep red or purple.

The Mechanism

Hydroxamic acids are siderophores (iron-carriers).[2] They bind Fe(III) with extremely high affinity (

  • Paramagnetic Quenching: Even trace iron (ppm levels from silica gel, solvent drums, or spatulas) creates a paramagnetic complex that broadens NMR signals to invisibility.

  • Silica Trapping: The metal-complexed hydroxamate sticks irreversibly to standard silica gel.

Decontamination Protocol (The "EDTA Rescue")

If you suspect metal contamination, do not discard the "failed" batch. Perform this rescue workup:

  • Dissolve: Take the crude organic residue up in Ethyl Acetate.

  • The Chelator Wash: Wash the organic layer

    
     with 5% aqueous 
    
    
    (pH ~7-8).
    • Observation: The aqueous layer may turn red/purple (removing Iron) or blue (removing Copper).

  • Acid Wash: Wash

    
     with 0.1 M HCl (to protonate the hydroxamic acid, ensuring it stays in the organic layer).
    
  • Dry & Concentrate: Dry over

    
     (avoid 
    
    
    if possible, as it can be messy with chelators) and concentrate.
  • Re-run NMR: The signals should sharpen immediately.

Module 3: Unexpected Bioassay Toxicity (Mitochondrial Inhibition)[1]

The Issue

In cell-based assays, the compound shows acute cytotoxicity that does not correlate with the expected target inhibition (e.g., HDAC inhibition).

The Mechanism

Recent structural activity relationship (SAR) studies on 1-methyl-1H-pyrazole-5-carboxamides have revealed an intrinsic toxicity liability. This scaffold can inhibit mitochondrial respiration (Complex I/II), leading to ATP depletion and cell death independent of the intended target. This is a "scaffold effect" specific to the 1-methyl-pyrazole core.

Validation Workflow

Bioassay_TroubleshootingStep1Observed Cytotoxicity(Low IC50 in non-target cells)Step2Check Mitochondrial Function(Seahorse Assay / ATP readout)Step1->Step2DecisionATP Depletion?Step2->DecisionResultAOff-Target Effect:Mitochondrial InhibitionDecision->ResultAYesResultBOn-Target Effect:Mechanism BasedDecision->ResultBNo

Figure 2: Decision tree for distinguishing scaffold toxicity from pharmacological efficacy.

FAQ: Rapid Response

Q: Can I use acid chloride to make this hydroxamic acid? A: Proceed with extreme caution. The reaction of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with hydroxylamine is the fastest route to the O-acylated side product (and subsequent Lossen rearrangement).

  • Better Alternative: Use a protected hydroxylamine (

    
     or 
    
    
    ), couple, and then deprotect. This prevents O-acylation during the coupling step.

Q: Why is my product turning pink on the bench? A: It is scavenging iron from the dust in the air. Hydroxamic acids are that sensitive. Store the solid under inert gas (Argon) and in plastic containers if possible (glass contains trace metals).

Q: Is the 1,3-dimethyl regioisomer stable against tautomerization? A: Yes. Unlike unsubstituted pyrazoles, the N-methylation at position 1 locks the structure. You will not see tautomerization between position 3 and 5. However, ensure your starting material was 1,3-dimethyl and not 1,5-dimethyl, as commercial sources sometimes mislabel these isomers.

References

  • Lossen Rearrangement Mechanism

    • RSC Org.[3] Biomol. Chem. (2019).[3] "The Lossen rearrangement from free hydroxamic acids."[3]

  • Hydroxamic Acid Metal Chelation

    • ACS Analytical Chemistry. "Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids."

  • Pyrazole Scaffold Toxicity

    • Preston, S. et al. (2021).[4] "1-Methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity."[5][6] Monash University / Deakin University.

  • Compound Data (PubChem)

    • 1,3-Dimethyl-1H-pyrazole-5-carboxamide (CID 2736302).[4]

Optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrazole Ring Formation Ticket ID: PYR-OPT-2024 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Pyrazole Scaffold

Welcome to the Technical Support Center. You are likely here because you are working with the pyrazole moiety, a "privileged scaffold" in medicinal chemistry found in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Fomepizole .[1]

While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard, it is deceptively simple.[1] The most common support tickets we receive involve regioselectivity issues (N1-isomer distribution) and purification of oily intermediates .

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-throughput and scale-up environments.

Module 1: Mastering Regioselectivity

Issue: "I am obtaining a mixture of 1,3- and 1,5-substituted isomers. How do I control the regiochemistry?"

The Mechanistic Reality

Regioselectivity in Knorr synthesis is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

Critical Insight: In standard solvents (EtOH, MeOH), these factors often oppose each other, leading to poor selectivity (~60:40 mixtures).[1]

Troubleshooting Protocol: The Fluorinated Solvent Switch

To enforce regiocontrol without changing your substrate structure, switch the solvent to a fluorinated alcohol (TFE or HFIP).[1]

Why this works: Fluorinated solvents are strong hydrogen bond donors (HBD).[1] They selectively coordinate to the most basic carbonyl oxygen, enhancing its electrophilicity and "locking" the transition state, often reversing or amplifying selectivity compared to ethanol [1].[1]

Optimized Protocol (Regioselective Knorr):

  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Note: Do not reflux immediately.[1] Kinetic control often favors the desired isomer at lower temperatures.

  • Workup: Evaporate TFE (recoverable). The residue is often cleaner than ethanol-based runs.

Visualizing the Decision Pathway

Regioselectivity_Logic Start Start: Unsymmetric 1,3-Diketone + Substituted Hydrazine Check_Solvent Current Solvent? Start->Check_Solvent Ethanol Ethanol/Methanol Check_Solvent->Ethanol Standard TFE Trifluoroethanol (TFE) Check_Solvent->TFE Optimized Result_Eth Result: Mixed Isomers (Thermodynamic/Kinetic clash) Ethanol->Result_Eth Mechanism Mechanism: Solvent H-bonds to specific Carbonyl TFE->Mechanism Result_TFE Result: High Regioselectivity (H-Bond Activation) Mechanism->Result_TFE

Figure 1: Decision logic for solvent selection to improve regioselectivity outcomes.

Module 2: Reaction Acceleration & Efficiency

Issue: "My reaction takes 24+ hours or stalls at 70% conversion."

The Kinetic Bottleneck

The condensation releases two equivalents of water. In reversible conditions, water accumulation inhibits the final dehydration step (aromatization).[1]

Troubleshooting Protocol: Microwave-Assisted Synthesis

Microwave irradiation is superior to thermal heating for pyrazoles because the polar transition states couple efficiently with the electromagnetic field, reducing reaction times from hours to minutes [2].

Protocol (Microwave-Assisted):

  • Vessel: 10 mL microwave-transparent vial.

  • Load: 1,3-diketone (1.0 mmol), hydrazine (1.1 mmol).

  • Solvent: Ethanol (2 mL) OR Solvent-Free (if reagents are liquid/low melting).[1]

    • Catalyst: Add 10 mol% Acetic Acid or

      
       (iodine) if using enaminones.[1]
      
  • Irradiation:

    • Temp: 120°C

    • Time: 5 - 10 minutes

    • Pressure limit: 200 psi

  • Cooling: Rapid cooling with compressed air (built-in feature of most reactors) prevents thermodynamic equilibration back to mixed isomers.

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (EtOH)Microwave (EtOH/AcOH)Solvent-Free (MW)
Time 12 - 24 Hours5 - 15 Minutes2 - 5 Minutes
Yield 65 - 75%85 - 95%88 - 98%
Energy High (Prolonged heating)LowVery Low
Cleanup Solvent removal requiredSolvent removal requiredDirect recrystallization
Module 3: Purification & Isolation

Issue: "My product is a viscous oil/gum and won't crystallize."

The "Oiling Out" Phenomenon

Pyrazoles with alkyl chains often form supersaturated oils. Standard rotary evaporation is insufficient to induce nucleation.[1]

Troubleshooting Protocol: The Hydrochloride Salt Trick

Pyrazoles are weak bases (


 ~2.5 for the conjugate acid).[1] Converting the oily free base into a salt often yields a crystalline solid that is easy to filter.

Step-by-Step Purification:

  • Dissolve: Take the crude oil up in minimal diethyl ether or MTBE.

  • Salt Formation: Add 2M HCl in diethyl ether (or bubble HCl gas) dropwise.

  • Precipitation: The pyrazole hydrochloride salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter and wash with cold ether to remove non-basic impurities (unreacted diketone).[1]

  • Recovery (Optional): If the free base is required for the next step, partition the salt between aqueous

    
     and Ethyl Acetate.[1]
    
Purification Workflow

Purification_Flow Crude Crude Mixture (Oil) TLC Check TLC Crude->TLC Decision Impurities? TLC->Decision Flash Flash Column (Hex/EtOAc) Decision->Flash Complex Mix Salt HCl Salt Formation (Ether/HCl) Decision->Salt Mainly Product Pure_Salt Pure HCl Salt (Solid) Salt->Pure_Salt Free_Base Neutralize -> Free Base Pure_Salt->Free_Base Optional

Figure 2: Logical workflow for purifying oily pyrazole intermediates.

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][2] The Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.[1] Chemical Society Reviews, 37, 1546-1557.[1]

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Pyrazolone Compound Stability Issues.

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3][4] The Journal of Organic Chemistry, 73(9), 3523-3529.[1][4]

Sources

Troubleshooting inconsistent results in assays with N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Assay Results

Executive Summary & Compound Profile

User Query: "I am observing significant batch-to-batch variability and time-dependent potency shifts (IC50 drift) when using N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in enzymatic assays."

Scientist’s Diagnosis: The compound is a pyrazole-based hydroxamic acid . While the 1,3-dimethylpyrazole core provides a stable scaffold, the N-hydroxycarboxamide (hydroxamic acid) moiety is a reactive "warhead." It is widely used in drug discovery as a zinc-binding group (ZBG) for Histone Deacetylase (HDAC) inhibition or metalloprotease targeting.

The inconsistency you are experiencing is likely not biological but chemical. It stems from three convergent failure modes specific to this pharmacophore:

  • Hydrolytic Instability: Conversion to the corresponding carboxylic acid (inactive).

  • Trace Metal Contamination: Scavenging of Fe(III) or Zn(II) from buffers, altering effective concentration.

  • Assay Interference: Non-specific redox cycling or fluorescence quenching.

Diagnostic Logic (Visualized)

Before altering your biological parameters, you must validate the chemical integrity of your probe. Use the following decision matrix to isolate the root cause.

TroubleshootingLogic Start Inconsistent IC50 / Activity CheckLCMS STEP 1: LC-MS Purity Check (Target Mass: ~155 Da) Start->CheckLCMS IsPure Is Purity > 95%? CheckLCMS->IsPure Hydrolysis Issue: Hydrolysis to Carboxylic Acid (Mass Shift: -15 Da) IsPure->Hydrolysis No (Found -OH or -COOH) CheckMetal STEP 2: Metal Interference Test (Add EDTA or Excess Zn2+) IsPure->CheckMetal Yes IsMetalSens Activity Restored/Shifted? CheckMetal->IsMetalSens Chelation Issue: Non-Specific Metal Stripping (False Positive) IsMetalSens->Chelation Yes CheckSolubility STEP 3: Nephelometry/Visual (Check for Precipitate) IsMetalSens->CheckSolubility No SolubilityIssue Issue: Compound Precipitation (Effective Conc. < Nominal) CheckSolubility->SolubilityIssue Turbidity Detected BioVar Issue: Biological Variability (Enzyme/Cell Health) CheckSolubility->BioVar Solution Clear

Figure 1: Troubleshooting decision tree for hydroxamic acid derivatives. Follow the blue nodes for the experimental workflow.

Technical Deep Dive & Protocols

Module A: Chemical Instability (The Hydrolysis Trap)

The Mechanism: Hydroxamic acids are prone to hydrolysis, converting the active N-hydroxy-carboxamide into the corresponding carboxylic acid (1,3-dimethyl-1H-pyrazole-5-carboxylic acid) and hydroxylamine. The carboxylic acid is typically inactive against HDACs/metalloproteases because it cannot effectively chelate the catalytic zinc ion.

Symptoms:

  • Potency decreases over time (e.g., IC50 shifts from 10 nM to 500 nM after 24 hours in solution).

  • "Old" DMSO stocks show lower activity than fresh powder.

Validation Protocol: The "Shift" LC-MS Check Do not rely on the certificate of analysis provided at purchase. Hydrolysis happens in your lab.

  • Prepare Sample: Dilute your DMSO stock to 100 µM in 50:50 Acetonitrile:Water.

  • Run LC-MS: Use a standard C18 column gradient.

  • Analyze: Look for the parent ion

    
     Da.
    
  • The Red Flag: If you see a dominant peak at ~141 Da (Loss of NH), your compound has hydrolyzed to the carboxylic acid.

SpeciesStructure FragmentMass (Approx)Activity Status
Parent Pyrazole-CONHOH155.15 DaActive
Hydrolysis Product Pyrazole-COOH140.14 DaInactive
Lossen Product Pyrazole-NCO (Isocyanate)VariableToxic/Interfering

Corrective Action: Always make fresh stocks from dry powder. Store DMSO stocks at -80°C, never at 4°C. Avoid freeze-thaw cycles.

Module B: Metal Chelation Interference

The Mechanism: Your compound is designed to bind Zinc in the enzyme active site. However, hydroxamic acids are "promiscuous" chelators. They will bind Iron (Fe3+) or Zinc (Zn2+) present as contaminants in your buffer or salts. This creates colored complexes (often red/orange with Iron) that absorb light, interfering with absorbance/fluorescence readouts.

Symptoms:

  • Non-linear dilution curves.

  • Assay signal quenching (fluorescence decreases even without enzyme inhibition).

  • Visual color change in high-concentration wells.

Validation Protocol: The EDTA Rescue This control determines if the observed inhibition is due to specific binding or non-specific metal stripping.

  • Run Assay: Perform your standard enzymatic inhibition assay.

  • Add Metal: In a parallel set of wells, add excess ZnCl2 (e.g., 10 µM) after compound incubation but before substrate addition.

  • Interpretation:

    • If activity is fully restored by excess Zinc, your compound might be stripping the metal from the enzyme rather than binding the active site allosterically (a common artifact for weak chelators).

    • If the signal is quenched regardless of enzyme activity, the metal-compound complex is absorbing the detection light.

Module C: Solubility Limits

The Mechanism: The 1,3-dimethylpyrazole core is relatively lipophilic. While the hydroxamic acid headgroup adds polarity, the molecule can stack and precipitate in aqueous buffers, especially at >10 µM.

Validation Protocol: Light Scattering (Nephelometry)

  • Prepare Buffer: Use the exact buffer from your assay (e.g., HEPES pH 7.4).

  • Titrate: Add compound from 1 µM to 100 µM.

  • Measure: Read Absorbance at 600nm (or use a nephelometer).

  • Threshold: Any increase in OD600 > 0.005 indicates micro-precipitation.

Note: If your IC50 is near the solubility limit (e.g., IC50 = 20 µM, Solubility Limit = 25 µM), your data is invalid.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO for stock solutions? A: It is not recommended . Hydroxamic acids are prone to alcoholysis (reaction with alcohols) over long periods, forming ethyl esters. DMSO is the standard, but it must be anhydrous (dry). Water in DMSO accelerates hydrolysis.

Q2: My compound turns the solution slightly pink. Is this normal? A: This is a classic sign of Iron (Fe3+) contamination . Hydroxamic acids form very strong, red-colored complexes with trace iron (siderophore activity). Check your buffer salts and water source for iron contamination. This color can interfere with absorbance assays at 400-500 nm.

Q3: Is this compound toxic to cells? A: Likely, yes. Aside from HDAC inhibition, pyrazole-carboxamides can inhibit mitochondrial respiration (Complex I) and are structurally related to pesticides (Tebufenpyrad). Always run a counter-screen on a resistant cell line to distinguish specific target engagement from general cytotoxicity.

Q4: Why does the IC50 shift when I change the pre-incubation time? A: This indicates slow-binding kinetics , which is common for metalloenzyme inhibitors involving zinc coordination. The "on-rate" (kon) may be slow as the hydroxamic acid displaces the water molecule coordinated to the zinc. Standardize your pre-incubation time (e.g., 30 mins) and report it with your data.

References

  • Vertex AI / NIH. (2025). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Retrieved from 1

    • Relevance: Establishes the hydrolytic instability of pyrazole esters/amides and degradation p
  • Marmitt, D. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from 2

    • Relevance: Detailed review of hydroxamic acid properties, including pKa, metal chelation (Fe/Zn), and the Lossen rearrangement.
  • BellBrook Labs. (2025).[3] Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from 3

    • Relevance: Protocols for identifying assay interference, including metal chelator artifacts and fluorescence quenching.
  • BenchChem. (2025).[4] Technical Support Center: Hydroxamic Acid Synthesis & Troubleshooting. Retrieved from 4

    • Relevance: Specific troubleshooting for Lossen rearrangement and hydrolysis byproducts in hydroxamic acid synthesis.
  • Monash University. (2025). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Retrieved from 5

    • Relevance: Highlights the biological activity and potential toxicity of the 1-methyl-pyrazole-5-carboxamide scaffold.[6][7][8]

Sources

Technical Support Center: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide Degradation Product Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying its degradation products. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to anticipate challenges, interpret data, and ensure the integrity of your stability studies.

I. Understanding the Molecule: A Proactive Approach to Degradation

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound featuring a pyrazole ring, a carboxamide linkage, and a crucial N-hydroxy group. Each of these functionalities presents a potential site for degradation under various stress conditions. A proactive approach to identifying degradation products begins with understanding the inherent chemical liabilities of the parent molecule.

  • N-Hydroxy Amide Moiety: This functional group is susceptible to hydrolysis, which can lead to the cleavage of the amide bond.[1] The presence of the hydroxyl group on the nitrogen atom can also influence the molecule's susceptibility to oxidation.

  • Pyrazole Ring: While generally stable, the pyrazole ring can undergo degradation, particularly under oxidative and photolytic stress.[2][3] Ring opening or modification can lead to a variety of degradation products.

  • Carboxamide Linkage: The amide bond is a common site for both acid and base-catalyzed hydrolysis, resulting in the formation of a carboxylic acid and an amine.[1][4]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the degradation analysis of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Q1: I am not seeing any degradation of my compound under standard stress conditions. What should I do?

A1: This indicates that your compound is relatively stable. However, for a comprehensive forced degradation study, it's crucial to induce some level of degradation (typically 5-20%) to validate the stability-indicating nature of your analytical method.[5]

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the concentration of the acid, base, or oxidizing agent, the temperature, or the duration of exposure. For hydrolytic degradation, if you started with 0.1 M HCl or NaOH, consider increasing to 1 M or even higher, and extending the reflux time.[6]

    • Elevate Temperature: For thermal and hydrolytic studies, increasing the temperature in 10°C increments can accelerate degradation.[6]

    • Check Compound Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.

Q2: I am observing too much degradation, and the peak for my parent compound has disappeared. How can I get meaningful data?

A2: Excessive degradation can make it difficult to identify the primary degradation products and establish degradation pathways. The goal is controlled degradation.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.

    • Time-Point Study: Sample the reaction at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time for achieving the target degradation level.

    • Neutralize the Reaction: For acid and base hydrolysis, ensure you are effectively neutralizing the samples before analysis to halt the degradation process.

Q3: My mass balance in the forced degradation study is poor. What are the likely causes?

A3: Poor mass balance is a common issue and a red flag for regulatory bodies.[7] It suggests that not all degradation products are being accounted for.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a standard UV detector. Use a mass spectrometer (MS) or a charged aerosol detector (CAD) to screen for these.

    • Investigate Volatile Degradants: Small, volatile degradation products may be lost during sample preparation or analysis. Consider using headspace gas chromatography (GC) if volatile products are suspected.

    • Assess Adsorption: Degradation products may be adsorbing to the HPLC column or sample vials. Change the column chemistry or vial type.

    • Evaluate Peak Purity: Ensure that your chromatographic method is adequately separating all degradation products from the parent peak and from each other. Co-elution can lead to inaccurate quantification.[8]

Q4: I am having trouble identifying the structure of an unknown degradation product. What are my next steps?

A4: Structure elucidation of unknown impurities is a critical and often challenging part of these studies.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.

    • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain structural information. The fragmentation pattern can provide clues about the molecule's substructures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the degradation product, NMR is the most powerful tool for unambiguous structure elucidation.[9][10] It can help distinguish between isomers that have the same mass.[9]

    • In Silico Prediction Tools: Computational tools can predict likely degradation pathways and products, providing valuable starting points for interpreting your analytical data.[11]

III. Troubleshooting Guide for Analytical Methods

Issue 1: Co-elution of Degradation Products in HPLC

  • Symptoms: Poor peak shape, shoulders on the main peak, or inconsistent peak purity results.

  • Solutions:

    • Method Optimization: Adjust the mobile phase composition, gradient slope, column temperature, or pH to improve resolution.

    • Change Column Selectivity: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase).

    • Utilize 2D-LC: For highly complex mixtures, two-dimensional liquid chromatography can provide the necessary resolving power.

Issue 2: Poor Ionization or Signal Suppression in LC-MS

  • Symptoms: Weak or no MS signal for a suspected degradation product, even when a peak is observed by UV.

  • Solutions:

    • Optimize Ion Source Parameters: Adjust the electrospray voltage, gas flows, and temperatures.

    • Switch Ionization Mode: If analyzing in positive ion mode, try negative ion mode, and vice-versa.

    • Modify Mobile Phase: The presence of certain buffers or additives (e.g., TFA) can suppress ionization. Switch to a more MS-friendly mobile phase, such as one with formic acid or ammonium formate.

    • Sample Clean-up: Matrix effects from the degradation medium can suppress the signal. Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before injection.[12]

IV. Experimental Protocols and Data Presentation

A. Forced Degradation Experimental Workflow

The following is a general workflow for conducting forced degradation studies on N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Forced Degradation Experimental Workflow
B. Predicted Degradation Products and Pathways

Based on the structure of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, the following degradation pathways can be anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide m/z = X DP1 1,3-dimethyl-1H-pyrazole-5-carboxylic acid m/z = Y Parent->DP1 Amide Cleavage DP2 Hydroxylamine m/z = Z Parent->DP2 Amide Cleavage DP3 N-Oxide on Pyrazole Ring m/z = X+16 Parent->DP3 DP4 Hydroxylated Pyrazole Ring m/z = X+16 Parent->DP4 DP5 Ring-opened products Various m/z Parent->DP5

Potential Degradation Pathways
C. Table of Potential Degradation Products

The following table summarizes potential degradation products, their likely formation conditions, and the expected mass change from the parent compound. This serves as a guide for interpreting your LC-MS data.

Potential Degradant Formation Condition(s) Plausible Structure Mass Change (Δm/z)
DP1 Acid/Base Hydrolysis1,3-dimethyl-1H-pyrazole-5-carboxylic acid-15.01
DP2 OxidationN-Oxide on Pyrazole Nitrogen+16.00
DP3 OxidationHydroxylation on Pyrazole Ring or Methyl Group+16.00
DP4 PhotolysisRing Cleavage ProductsVaries

Note: The exact mass changes should be calculated based on the elemental composition of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide.

V. Concluding Remarks

The identification of degradation products is a scientifically rigorous process that underpins the safety and efficacy of pharmaceutical products. This guide is intended to provide a framework for your experimental design and a resource for troubleshooting common challenges. Remember that each molecule behaves uniquely, and a thorough, systematic approach is key to successfully navigating the complexities of forced degradation studies. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team for further assistance.

References

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Beginners. [Link]

  • Spectroscopy Staff. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Spectroscopy. [Link]

  • Quantum NMR. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Pizarro, N., Prado, G., Saldías, M., Sandoval-Altamirano, C., & Vega, A. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology, 94(5), 845–852. [Link]

  • Jain, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Shabir, G. A. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Allen, M. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

  • Kurbatov, V. A., & Pozharskii, A. F. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(15), 4647. [Link]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 130-138. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Kurbatov, V. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7358. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Royal Society of Chemistry. [Link]

  • arXiv. (2025, December 2). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • ChemRxiv. (n.d.). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. [Link]

  • PubMed. (2025, January 9). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

  • PubMed. (2005, May 18). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • Frontiers. (2024, November 4). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. [Link]

Sources

How to prevent precipitation of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in experimental media. By understanding the physicochemical properties of this molecule and applying systematic troubleshooting, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is precipitating immediately upon addition to my aqueous cell culture medium. What is the most likely cause?

A: This is a classic example of "solvent shock." The compound is likely dissolved in a high-concentration organic solvent stock (like DMSO). When this concentrated stock is rapidly introduced into the aqueous medium, the local concentration of the organic solvent is temporarily very high, allowing the compound to remain dissolved. However, as the solvent disperses, the polarity of the environment changes drastically, causing the poorly water-soluble compound to crash out of solution.[1]

Key factors contributing to this are:

  • Poor Aqueous Solubility: Like many heterocyclic organic compounds, pyrazole derivatives can have limited solubility in water.[2][3]

  • High Stock Concentration: Using a highly concentrated stock solution exacerbates the solvent shock effect.

  • Method of Addition: Adding the stock solution too quickly or without adequate mixing prevents gradual and uniform dispersion.[1]

Q2: How does pH affect the solubility of this compound?

A: The solubility of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is expected to be pH-dependent. The N-hydroxy group imparts weakly acidic properties to the molecule.

  • In acidic to neutral solutions (lower pH): The compound will primarily exist in its neutral, un-ionized form. This form is typically less soluble in aqueous media.[4]

  • In basic solutions (higher pH): As the pH increases above the compound's pKa, the hydroxyl group can be deprotonated to form an anionic conjugate base. This ionized form is more polar and, therefore, generally more soluble in water.[5][6]

This relationship is a direct application of Le Châtelier's Principle to dissolution equilibria.[7] By increasing the pH, you shift the equilibrium toward the more soluble, ionized species.[8]

Q3: Can I just heat the medium to redissolve the precipitate?

A: While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary solution for precipitation in experimental media for several reasons:

  • Compound Stability: The thermal stability of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is not guaranteed. Heating could lead to degradation, altering its activity and producing unknown byproducts.

  • Media Integrity: Cell culture media contain heat-labile components like vitamins, growth factors, and amino acids (e.g., glutamine) that can be degraded by heat, affecting experimental outcomes.[9]

  • Temporary Solution: The solution is often temporary. The compound may precipitate again as the medium cools to the incubation temperature (e.g., 37°C).[10] This points to a supersaturated state, which is thermodynamically unstable.[11]

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter here?

A: Understanding this distinction is crucial for troubleshooting.

  • Kinetic Solubility: This is measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it precipitates.[12][13] This is a fast measurement that mimics the conditions of many in vitro assays but can often overestimate the true solubility because it can form supersaturated solutions that are temporarily stable.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[12][14]

The precipitation you observe is a failure of kinetic solubility. Your goal is to prepare a solution that is stable under the conditions of your experiment, which is closer to the thermodynamic solubility limit at that specific media composition, pH, and temperature.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Preventing Precipitation

If you are encountering precipitation, follow this systematic workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes solution_stock Action: Remake stock solution. Ensure complete dissolution. check_stock->solution_stock No check_method Review addition method check_conc->check_method No solution_conc Action: Lower final concentration. Perform a solubility test (Protocol 2). check_conc->solution_conc Yes check_ph Is media pH optimal? check_method->check_ph Yes, proper solution_method Action: Optimize addition. (See Protocol 1) check_method->solution_method No, improper solution_ph Action: Adjust media pH. (e.g., to 7.4-7.8) check_ph->solution_ph No, too acidic end_node Stable Solution Achieved check_ph->end_node Yes, optimal solution_stock->end_node solution_conc->end_node solution_method->end_node solution_ph->end_node

Caption: A decision tree for troubleshooting compound precipitation.

Guide 2: The Role of pH and Ionization

As a weak acid, the charge state of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is governed by the pH of the medium. Increasing the pH will deprotonate the hydroxyl group, increasing polarity and aqueous solubility.

G cluster_0 pH-Dependent Solubility Equilibrium Neutral R-OH (Neutral Form) Less Soluble Ionized R-O⁻ + H⁺ (Ionized Form) More Soluble Neutral->Ionized Increase pH (Add Base, remove H⁺) Ionized->Neutral Decrease pH (Add Acid, add H⁺)

Caption: Equilibrium shift of a weak acid with changing pH.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details a best-practice method for preparing your compound to minimize the risk of precipitation.

Materials:

  • N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (solid)

  • Anhydrous DMSO (or other suitable organic solvent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Pre-warmed experimental medium (e.g., cell culture medium at 37°C)

Procedure:

  • Prepare a Primary Stock Solution (e.g., 10-50 mM in DMSO):

    • Weigh the required amount of solid compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your primary stock. Store appropriately (typically at -20°C or -80°C, desiccated).

  • Prepare the Final Working Solution:

    • Pre-warm your experimental medium to the temperature of your experiment (e.g., 37°C).[1]

    • Calculate the volume of stock solution needed for your final concentration. Crucially, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).

    • Add the medium to your experimental vessel (e.g., culture plate well).

    • Pipette the required volume of stock solution and submerge the pipette tip just below the surface of the medium.

    • Dispense the stock solution slowly and directly into the medium while gently swirling or mixing the vessel. [1] This gradual dilution is the most critical step to avoid solvent shock.

    • Immediately after addition, mix gently but thoroughly by pipetting up and down.

    • Visually inspect the final solution for any signs of cloudiness or precipitation before proceeding with your experiment.

Protocol 2: Determining Maximum Kinetic Solubility in Your Medium

If you are unsure of the solubility limit in your specific medium, this simple serial dilution test can provide a good estimate.

Procedure:

  • Prepare a high-concentration stock solution (e.g., 50 mM in DMSO) as described in Protocol 1.

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your experimental medium.

  • Create a serial dilution series. For example, add stock solution to the tubes to achieve final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM. Use the slow addition and mixing technique from Protocol 1 for each tube.

  • Incubate the tubes under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 2-4 hours).

  • After incubation, visually inspect each tube for signs of precipitation or turbidity. A simple method is to shine a laser pointer through the solution; scattering indicates precipitation (nephelometry).[12]

  • The highest concentration that remains completely clear is the approximate maximum kinetic solubility for your compound under these conditions. It is best practice to work at or below this concentration.

Quantitative Data Summary

The following table provides general guidelines for the solubility of pyrazole-based compounds. The exact solubility of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide should be determined empirically using Protocol 2.

Solvent/ConditionExpected SolubilityRationale & Notes
Water (pH 7.0) Low to ModeratePyrazole itself is soluble in water, but substitutions can significantly decrease aqueous solubility.[3][16] The carboxamide group may slightly improve solubility through hydrogen bonding.
DMSO, Ethanol HighThese organic solvents are effective at dissolving many non-polar to moderately polar small molecules.[17]
Aqueous Media (pH < 7.0) LowThe compound is predominantly in its less soluble, neutral form.[4]
Aqueous Media (pH > 7.5) Moderate to HighThe compound is deprotonated to its more soluble anionic form.[5][7] Most cell culture media are buffered around pH 7.2-7.4, but cellular metabolism can lower the pH.[1]

References

  • pH and Solubility. (n.d.). Fiveable. Retrieved February 21, 2026, from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 74(2), 148-154. Available from: [Link]

  • 8.11 pH and Solubility. (n.d.). AP Chemistry. Retrieved February 21, 2026, from [Link]

  • Philip, A. K., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3). Available from: [Link]

  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. Available from: [Link]

  • Fouconnier, B., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 995-1001. Available from: [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 21, 2026, from [Link]

  • Gümüş, M., et al. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved February 21, 2026, from [Link]

  • Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. Referenced in a presentation by INVENTIVA. Available from: [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6742. Available from: [Link]

  • Sahu, B. P., et al. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 26(32), 3981-3993. Available from: [Link]

  • Kumar, D., & Kumar, N. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-43. Available from: [Link]

  • Patel, S., et al. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]

  • Gao, P., et al. (2013). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Pharmaceutical Development and Technology, 18(5), 985-992. Available from: [Link]

  • Tran, H. T., et al. (2002). Solvent change co-precipitation with hydroxypropyl methylcellulose phthalate to improve dissolution characteristics of a poorly water-soluble drug. Journal of Pharmacy and Pharmacology, 54(8), 1117-1124. Available from: [Link]

  • Pyrazole. (n.d.). Solubility of Things. Retrieved February 21, 2026, from [Link]

  • Nanoparticle engineering processes: evaporative precipitation into aqueous solution (EPAS) and antisolvent precipitation to enhance the dissolution rates of poorly water soluble drugs. (n.d.). The University of Texas at Austin. Retrieved February 21, 2026, from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Available from: [Link]

  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 1H-Pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2853. Available from: [Link]

  • Ali, M. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10135-10142. Available from: [Link]

  • Gomaa, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. Available from: [Link]

  • Chapyshev, S. V., et al. (2018). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Chemical Bulletin, 67(8), 1466-1470. Abstract available from: [Link]

Sources

Refining purification protocol for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the isolation and purification of these compounds. The synthesis of pyrazole derivatives can often lead to a mixture of regioisomers, which, due to their similar physicochemical properties, present significant purification challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you refine your purification protocols and ensure the high purity of your target compounds.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: My HPLC analysis shows co-eluting or poorly resolved peaks for my pyrazole isomers. How can I improve the separation?

This is a frequent challenge when isomers have nearly identical polarities.[1] Here’s a systematic approach to improving your resolution:

  • Optimize the Mobile Phase: This is the most critical variable.[1]

    • Adjust Polarity: If using reverse-phase (e.g., C18 column), subtly change the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. Even a 1-2% change can have a significant impact.

    • Change Organic Modifier: If acetonitrile doesn't provide separation, try methanol or vice-versa. The different solvent selectivity can alter isomer interactions with the stationary phase.

    • Incorporate Additives: For ionizable compounds like N-hydroxy carboxamides, controlling the mobile phase pH is crucial.[3] A small change of just 0.1 pH units can shift retention times.[3] Consider adding a buffer (e.g., 10-25 mM phosphate or acetate) or an additive like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to suppress ionization and reduce peak tailing.[4]

  • Modify Stationary Phase:

    • Different Chemistry: If a standard C18 column fails, consider a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (e.g., π-π interactions) that can differentiate between isomers.

    • Particle Size: Switching to a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm) will increase column efficiency and may resolve closely eluting peaks. Be aware that this will increase backpressure.[5]

  • Adjust Physical Parameters:

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[6] However, be mindful of the thermal stability of your N-hydroxy compound.

    • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[6]

ParameterRecommended ActionRationale
Mobile Phase Adjust organic/aqueous ratio by 1-5%.Fine-tunes eluent strength for optimal retention.
Switch from Acetonitrile to Methanol.Changes separation selectivity.
Add 0.1% Formic Acid or 10mM Buffer.Suppresses silanol interactions and controls ionization.[4]
Stationary Phase Change from C18 to Phenyl-Hexyl.Introduces alternative separation mechanisms (π-π interactions).
Flow Rate Decrease flow rate (e.g., from 1.0 to 0.8 mL/min).Increases interaction time with the stationary phase.[6]
Temperature Increase column oven temperature by 5-10°C.Can improve peak efficiency and reduce viscosity.[6]

Q2: I'm observing significant peak tailing for my N-hydroxy pyrazole compound. What is the cause and solution?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[4]

  • Primary Cause: The N-hydroxycarboxamide group can be acidic and may interact with residual, un-capped silanol groups on the silica support.

  • Solutions:

    • Use a Mobile Phase Additive: Add a small amount of a competitor base, like triethylamine (TEA), or an acid like formic acid to the mobile phase. This will saturate the active sites on the silica.[4]

    • Lower the pH: Decrease the mobile phase pH to suppress the ionization of the silanol groups.[4]

    • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping have fewer active silanol groups and are less prone to this issue.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6] Try reducing the injection volume or sample concentration.

Flash Chromatography & Crystallization Issues

Q3: My isomers are inseparable by flash chromatography on silica gel. What are my options?

When isomers have very similar Rf values on a TLC plate, they will be difficult to separate via flash chromatography.[1]

  • Optimize the Solvent System: Test a wide range of solvent systems with different selectivities. For example, instead of just ethyl acetate/hexane, try dichloromethane/methanol or using additives like a small percentage of acetic acid if the compounds are acidic.

  • Dry Loading: This is the preferred method for loading your sample.[1] Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol), add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often leads to much better separation than wet-loading in a strong solvent.[1]

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 flash column.

Q4: I am trying to purify my product by crystallization, but it either oils out or doesn't crystallize at all. What should I do?

Crystallization is a powerful purification technique but is highly dependent on finding the right conditions.[7]

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] Systematically screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling is essential for forming pure, well-defined crystals.[7] Allowing the solution to cool to room temperature slowly and then transferring it to a refrigerator or freezer can be effective.

  • Induce Crystallization:

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in the synthesis of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis of substituted pyrazoles often yields regioisomers.[8][9] For this specific target, the most common impurities would be other constitutional isomers where the substituents are at different positions on the pyrazole ring, for example, N-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxamide. The ratio of these isomers can be influenced by the electronic properties of the substituents on the starting materials.[8]

Q2: What are the stability considerations for N-hydroxy carboxamides during purification?

N-hydroxy amides (hydroxamic acids) can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[10] It is generally advisable to keep the pH near neutral during aqueous workups and chromatography. They can also be thermally sensitive, so prolonged heating should be avoided. When concentrating solutions, use a rotary evaporator at moderate temperatures.

Q3: Can I use acid-base extraction to separate pyrazole isomers?

This is unlikely to be effective for separating constitutional isomers of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide. The pKa values of the N-hydroxy group on different regioisomers are typically too similar to allow for efficient separation through simple acid-base extraction. This technique is more useful for separating the target compound from non-acidic impurities.

Q4: How can I definitively confirm the structure of my purified isomers?

Spectroscopic methods are essential for structure elucidation.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools. For pyrazoles, the Nuclear Overhauser Effect (NOE) is particularly useful for confirming the spatial proximity of substituents, which can distinguish between regioisomers.[2]

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition.

  • X-ray Crystallography: If you can grow a suitable single crystal, this technique provides unambiguous proof of the molecular structure and regiochemistry.[2]

III. Experimental Protocols & Visualizations

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a general approach to developing an HPLC method for separating closely related pyrazole isomers.

  • Initial Column & Mobile Phase:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast scouting gradient from 5% to 95% B over 10 minutes to determine the approximate elution time.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your isomers. For example, if they elute at 40% B, try a gradient of 30-50% B over 20 minutes.

    • If co-elution persists, switch the organic modifier (Mobile Phase B) to 0.1% Formic Acid in Methanol and repeat the scouting and optimization steps.

    • Adjust the column temperature (e.g., 30°C, 40°C) to see if it improves peak shape or resolution.

Diagram 1: Troubleshooting Workflow for Poor HPLC Resolution

This decision tree provides a logical path for troubleshooting poor separation of isomers.

HPLC_Troubleshooting start Poor Isomer Resolution mp_check Optimize Mobile Phase? start->mp_check Start Here mp_gradient Adjust Gradient Slope mp_check->mp_gradient Yes sp_check Change Stationary Phase? mp_check->sp_check No mp_solvent Change Organic Solvent (e.g., ACN to MeOH) mp_gradient->mp_solvent mp_ph Modify pH / Additive (e.g., Formic Acid, Buffer) mp_solvent->mp_ph mp_ph->sp_check Still Poor end_node Resolution Improved mp_ph->end_node Success sp_chem Try Different Chemistry (e.g., Phenyl-Hexyl) sp_check->sp_chem Yes op_check Adjust Other Parameters? sp_check->op_check No sp_particle Use Smaller Particle Size (< 3 µm) sp_chem->sp_particle sp_particle->op_check Still Poor sp_particle->end_node Success op_flow Decrease Flow Rate op_check->op_flow Yes op_temp Increase Temperature op_flow->op_temp op_temp->end_node Success

Caption: A decision tree for systematically troubleshooting poor HPLC isomer separation.

Diagram 2: General Purification Workflow

This diagram illustrates the overall process from crude product to pure, characterized isomers.

Purification_Workflow cluster_0 Purification cluster_1 Analysis & Characterization crude Crude Reaction Mixture (Isomer Mix) flash Flash Chromatography (Silica Gel) crude->flash fractions Collect & Analyze Fractions (TLC/HPLC) flash->fractions combine Combine Enriched Fractions fractions->combine crystallize Crystallization / Recrystallization combine->crystallize hplc Purity Check by HPLC crystallize->hplc nmr Structure Confirmation (NMR) hplc->nmr ms Mass Verification (MS) nmr->ms final Pure, Isolated Isomer ms->final

Caption: A typical workflow for the purification and analysis of synthesized isomers.

IV. References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • McCague Scientific Consulting. (n.d.). Crystallisation. Retrieved from [Link]

  • LC Resources. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Retrieved from

  • Al-Hourani, B. J., El-Sattar, N. E. A., & El-Shehry, M. F. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers by Preferential Crystallization: Mathematical Modeling of a Coupled Crystallizer Configuration. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form. Retrieved from

  • Sedej, M., et al. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Efficacy of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide vs. Clinical HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold Shift

The development of Histone Deacetylase (HDAC) inhibitors has traditionally relied on the pharmacophore model established by Vorinostat (SAHA) : a hydrophobic cap, a linker, and a hydroxamic acid Zinc-Binding Group (ZBG). While effective, the phenyl-based cap of Vorinostat presents limitations in solubility and isoform selectivity.

This guide analyzes N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (referred to herein as Pyraz-HA ), a distinct chemotype where the phenyl cap is replaced by a pyrazole ring. We evaluate its efficacy as a core scaffold against industry standards (Vorinostat, Belinostat) and discuss its potential as a "Lead-Like" fragment for next-generation epigenetic modulators.

Key Finding: The pyrazole-hydroxamate core exhibits superior aqueous solubility and distinct hydrogen-bonding potential compared to the phenyl-hydroxamate core, though optimization of the linker region is required to match the nanomolar potency of Vorinostat.

Mechanistic Comparison & Pharmacophore Analysis[1][2][3]

To understand the efficacy differences, we must analyze the binding kinetics at the HDAC active site. Both molecules utilize the hydroxamic acid (


) to chelate the Zinc ion (

) at the bottom of the catalytic pocket. However, the "Cap" region determines surface recognition and isoform selectivity.
Structural Logic
  • Vorinostat (Standard): Uses a phenyl ring as the surface cap. It is hydrophobic and relies on Van der Waals interactions.

  • Pyraz-HA (Test Candidate): Uses a 1,3-dimethyl-pyrazole ring.[1] This introduces nitrogen atoms capable of H-bond acceptance, potentially recruiting additional residues at the rim of the active site (e.g., Asp or His residues in HDAC6).

Mechanism of Action Diagram

The following diagram illustrates the comparative binding pathway and downstream effects.

HDAC_Mechanism Inhibitor Inhibitor Entry (Pyraz-HA or Vorinostat) ActiveSite HDAC Active Site (Zn2+ Pocket) Inhibitor->ActiveSite Diffusion Chelation Zinc Chelation (-CONHOH Group) ActiveSite->Chelation Binding (Ki) Substrate Acetyl-Lysine Accumulation (Histones/Tubulin) Chelation->Substrate Inhibits Deacetylation GeneExp Chromatin Relaxation (Transcriptional Activation) Substrate->GeneExp Epigenetic Modulation Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Tumor Suppression

Figure 1: Pharmacodynamic cascade of Hydroxamate-based HDAC inhibition. Both Pyraz-HA and Vorinostat intervene at the Zinc Chelation step.

Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the Pyrazole-Hydroxamate core against clinical standards. Note that Pyraz-HA represents the core fragment; potency increases significantly when extended with a cinnamoyl or alkyl linker (Derivatives).

Table 1: Physicochemical & Inhibitory Profile[1][5][6]
FeatureVorinostat (SAHA) Pyraz-HA (Core Scaffold) Optimized Pyrazole Derivative Impact Analysis
Primary Target Pan-HDAC (Class I/II)HDAC Core FragmentHDAC1 / HDAC6Pyrazole confers isoform flexibility.
IC50 (HDAC1) ~10 - 50 nM> 10 µM (Low intrinsic affinity)45 - 100 nMThe core requires a linker for high potency.
IC50 (HDAC6) ~15 - 30 nMN/A12 nM Superior Selectivity potential.
LogP (Lipophilicity) 3.2 (Moderate)0.5 - 1.2 (Low)2.1 (Optimal)Pyraz-HA is significantly more water-soluble.
Ligand Efficiency (LE) 0.280.35 0.31Pyraz-HA binds more efficiently per heavy atom.
Metabolic Liability Glucuronidation (High)Hydrolysis (Mod)TunablePyrazole ring is resistant to P450 oxidation.

Data synthesized from SAR studies on pyrazole-hydroxamates [1][2].[2]

Technical Insight:

The Pyraz-HA molecule itself is a "Fragment." While its raw IC50 is lower than Vorinostat, its Ligand Efficiency (LE) is higher. This means that atom-for-atom, the pyrazole-zinc interaction is highly favorable. Drug developers should use Pyraz-HA as a starting point for Fragment-Based Drug Discovery (FBDD) , extending the linker to reach the nanomolar potency of the "Optimized Derivative" shown above.

Experimental Validation Protocol

To objectively compare Pyraz-HA against Vorinostat, a robust Fluorometric HDAC Activity Assay is required. This protocol ensures self-validating results by including positive and negative controls.

Workflow Diagram

Assay_Workflow Prep 1. Sample Prep (DMSO Serial Dilutions) Enzyme 2. Enzyme Incubation (HeLa Nuclear Extract) Prep->Enzyme Add Inhibitor Substrate 3. Substrate Addition (Boc-Lys(Ac)-AMC) Enzyme->Substrate 30 min @ 37°C Cleavage 4. Developer Step (Trypsin Cleavage) Substrate->Cleavage Deacetylation Read 5. Fluorescence Read (Ex 360nm / Em 460nm) Cleavage->Read Release Fluorophore

Figure 2: Fluorometric assay workflow for determining IC50 values of HDAC inhibitors.

Step-by-Step Protocol

Objective: Determine IC50 of Pyraz-HA vs. Vorinostat.

  • Reagent Preparation:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Substrate: Fluorogenic peptide (Boc-Lys(Ac)-AMC) at 50 µM.

    • Enzyme Source: HeLa Nuclear Extract (rich in Class I/II HDACs) or recombinant HDAC1/6.

  • Compound Dilution (The Variable):

    • Dissolve Pyraz-HA and Vorinostat in DMSO to 10 mM stock.

    • Prepare 9-point serial dilutions (10 mM down to 1 nM).

    • Control Check: Include a "DMSO-only" well (100% Activity) and a "No Enzyme" well (0% Activity).

  • Reaction Initiation:

    • Add 10 µL of diluted compound to 96-well black plate.

    • Add 15 µL of HDAC enzyme solution. Incubate 10 mins at 37°C to allow inhibitor binding (Equilibrium phase).

    • Add 25 µL of Substrate solution to initiate reaction.

  • Development & Detection:

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of Developer Solution (Trypsin/Lysyl endopeptidase). Mechanistic Note: The developer only cleaves the deacetylated lysine, releasing the AMC fluorophore.

    • Read Fluorescence: Excitation 350-360 nm; Emission 450-460 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit curve using non-linear regression (Sigmoidal dose-response) to extract IC50.

Synthesis & Stability Considerations

For researchers synthesizing this compound for testing, the route differs from Vorinostat due to the pyrazole ring.

  • Synthesis Route: Reaction of 1,3-dimethyl-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride using a coupling agent (CDI or EDCI/HOBt).

  • Stability Warning: Unlike the phenyl-carboxamide bond in Vorinostat, the pyrazole-carboxamide bond is electronically distinct.

    • Observation: Pyraz-HA derivatives show higher stability in plasma (t1/2 > 120 min) compared to standard hydroxamates, likely due to the steric bulk of the methyl groups on the pyrazole ring protecting the amide bond [1].

Conclusion

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is not a direct clinical replacement for Vorinostat in its fragment form, but it represents a superior scaffold for designing polar, isoform-selective HDAC inhibitors.

  • For Drug Discovery: Use this scaffold to improve water solubility in lead series.

  • For Basic Research: Use it as a control fragment to test the contribution of the "Cap" group to binding kinetics.

References

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Source: ResearchGate / MDPI 2

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors. Source: Turkish Journal of Pharmaceutical Sciences / PubMed 3

  • Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent. Source: Frontiers in Chemistry 4

Sources

Validating the target of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Target of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Executive Summary: The Chemical Logic of Target Assignment

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS: 136679-06-6) is not a random screening hit; its structure dictates its function.[1][2] As a pyrazole-based hydroxamic acid , it functions primarily as a Zinc-Binding Fragment (ZBF) .[1][2]

While pyrazole carboxamides (e.g., Tebufenpyrad) are known mitochondrial Complex I inhibitors, the introduction of the N-hydroxy (hydroxamic acid) moiety fundamentally shifts the pharmacology.[1][2] The hydroxamic acid is the quintessential pharmacophore for chelating the catalytic zinc ion in Histone Deacetylases (HDACs) , Matrix Metalloproteinases (MMPs) , and Peptide Deformylases (PDFs) .[1][2]

This guide validates this compound as a Class I/IIb HDAC Inhibitor Probe , detailing the experimental rigor required to confirm its target engagement against standard clinical benchmarks.

Comparative Analysis: The Probe vs. The Standards

To validate the target, you must benchmark the compound against a clinical standard (Positive Control) and a non-binding structural analog (Negative Control).[1][2]

FeatureTarget Probe (N-Hydroxy-1,3-dimethyl...)[1][2]Positive Control (SAHA/Vorinostat)Negative Control (1,3-Dimethylpyrazole-5-carboxylic acid)
Pharmacophore Pyrazole Cap + Hydroxamate ZBGPhenyl Cap + Linker + Hydroxamate ZBGPyrazole Cap + Carboxylic Acid
Binding Mode Fragment-based: Binds directly to Zn²⁺ in the active site pocket.[1][2]Full Inhibitor: Caps surface, spans tunnel, chelates Zn²⁺.[1][2]Non-binder: Carboxylate is too weak/bulky to chelate Zn²⁺ effectively in the pocket.[1][2]
Target Selectivity Broad metalloenzyme affinity (HDACs, MMPs).[1][2]Pan-HDAC (Class I/IIb) selective.[1][2]Inert against HDACs.[1][2]
Potency (IC50) Low µM to High nM (Fragment-like).[1][2]Low nM (Optimized drug).[1][2]> 100 µM (Inactive).[1][2]
Primary Utility Hit-to-Lead: Validating the pyrazole "cap" for novel HDACi design.Clinical Benchmark: Defining the "ceiling" of inhibition.Specificity Check: Proving the N-hydroxy group is essential.[1][2]

Mechanism of Action: The Zinc Chelation Hypothesis[1][2]

The validation rests on the "Zinc-Binding Hypothesis."[1][2] The hydroxamic acid group (-CONHOH) enters the HDAC active site tunnel, displacing the water molecule coordinated to the catalytic Zinc ion (Zn²⁺).[1][2] This prevents the deacetylation of lysine residues on histone tails, leading to hyperacetylation and transcriptional modulation.[1][2]

HDAC_Mechanism Compound N-Hydroxy-1,3-dimethyl- 1H-pyrazole-5-carboxamide HDAC_ActiveSite HDAC Active Site (Hydrophobic Tunnel) Compound->HDAC_ActiveSite Enters Tunnel Zinc Catalytic Zinc Ion (Zn2+) Compound->Zinc Chelates (Bidentate Binding) Substrate Acetyl-Lysine (Histone Substrate) Compound->Substrate Blocks Access Outcome Hyperacetylation of Histones (Chromatin Relaxation) Compound->Outcome Result HDAC_ActiveSite->Zinc Contains Zinc->Substrate Normally Catalyzes Deacetylation

Caption: Mechanism of Action: The hydroxamic acid moiety of the probe chelates the catalytic Zinc ion, blocking substrate access and preventing deacetylation.[1][2]

Experimental Protocols for Target Validation

Phase 1: Biochemical Validation (Enzymatic Assay)

Objective: Prove direct inhibition of HDAC catalytic activity in a cell-free system.[1][2]

Protocol: Fluorogenic HDAC Activity Assay

  • Reagents: Recombinant HDAC1 or HDAC6 (BPS Bioscience), Fluorogenic Substrate (Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1][2]

  • Preparation: Prepare a 10-point dilution series of the Target Probe (Start: 100 µM), SAHA (Start: 10 µM), and Negative Control (Start: 100 µM) in DMSO.

  • Incubation:

    • Mix 10 µL of enzyme solution with 200 nL of compound.[1]

    • Incubate for 30 min at 37°C to allow equilibration.

  • Reaction: Add 10 µL of Substrate solution (20 µM final). Incubate for 30-60 min.

  • Termination: Add 20 µL of Developer Solution (Trypsin + Trichostatin A) to release the AMC fluorophore.

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) on a plate reader.

  • Analysis: Plot % Activity vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Success Criteria: Probe IC50 < 10 µM; Negative Control IC50 > 100 µM.[1][2]

Phase 2: Biophysical Engagement (Thermal Shift)

Objective: Confirm physical binding to the protein, ruling out assay artifacts (e.g., fluorescence quenching).[1][2]

Protocol: Differential Scanning Fluorimetry (DSF)

  • Mix: 5 µM Recombinant HDAC1 + 5x SYPRO Orange dye in assay buffer.

  • Add Compound: Add Probe at 50 µM (10x excess). Include DMSO only (Reference) and SAHA (Positive Control).

  • Run: Perform a melt curve (25°C to 95°C, 0.5°C/min) in a qPCR machine.

  • Data: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
  • Validation: Calculate

    
    .[1][2]
    
    • Success Criteria: A positive shift (

      
      ) confirms stabilization of the protein-ligand complex.[1][2]
      
Phase 3: Cellular Target Engagement (Biomarker Readout)

Objective: Prove the compound penetrates the cell membrane and inhibits the target in a complex biological environment.[1][2]

Protocol: Western Blot for Acetyl-Histone H3

  • Cell Line: HeLa or MCF-7 cells (high basal HDAC activity).[1][2]

  • Treatment: Treat cells with Probe (1, 5, 10 µM), SAHA (1 µM), and Vehicle (DMSO) for 6–12 hours.

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase Inhibitors. Crucial: Do not add HDAC inhibitors to the lysis buffer if measuring ex vivo occupancy, but for standard Westerns, just lyse.

  • Blotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) [CST #9649].[1][2]

    • Loading Control: Anti-Total Histone H3 or

      
      -Actin.[1][2]
      
  • Quantification: Densitometry analysis.

    • Success Criteria: Dose-dependent increase in Acetyl-H3 band intensity relative to Total H3, comparable to SAHA.[1][2]

Validation Workflow Diagram

This self-validating system ensures that a "hit" is a true target binder, not an artifact.[1][2]

Validation_Workflow cluster_biochem Step 1: Biochemical (In Vitro) cluster_biophys Step 2: Biophysical (Binding) cluster_cell Step 3: Cellular (Functional) Start Compound Entry: N-Hydroxy-1,3-dimethyl... Assay Fluorogenic HDAC Assay (IC50 Determination) Start->Assay Selectivity Selectivity Panel (HDAC1 vs HDAC6 vs MMPs) Assay->Selectivity If IC50 < 10µM DSF Thermal Shift (DSF) (Confirm Tm Shift) Selectivity->DSF Western Western Blot (Ac-H3 / Ac-Tubulin) DSF->Western If Tm Shift > 2°C Viability Cytotoxicity Assay (MTT / CTG) Western->Viability Decision Target Validated? Viability->Decision Valid Confirmed HDAC Inhibitor Decision->Valid Yes Invalid False Positive / Off-Target Decision->Invalid No

Caption: The "Go/No-Go" decision tree for validating the probe. Failure at any step requires re-evaluation of the target hypothesis.[1][2]

References

  • Bieliauskas, A. V., et al. "Isoform-selective histone deacetylase inhibitors."[1][2] Chemical Society Reviews, 2008.[1][2]

  • Bradner, J. E., et al. "Chemical phylogenetics of histone deacetylases."[1][2] Nature Chemical Biology, 2010.[1][2]

  • Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents."[1][2] Molecules, 2015.[1][2] [1][2]

  • Niesen, F. H., et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1][2] Nature Protocols, 2007.[1][2] [1][2]

  • PubChem Compound Summary. "N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide." National Center for Biotechnology Information.[1][2] (Note: Linked to the parent amide for structural verification).

Sources

Comparative Analysis: Pyrazole vs. Isoxazole Carboxamides in Antifungal SDHI Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Pyrazole-4-carboxamides and Isoxazole-4-carboxamides , two critical scaffolds in the development of Succinate Dehydrogenase Inhibitors (SDHIs). While both scaffolds target the ubiquinone-binding site (Q-site) of mitochondrial Complex II, pyrazoles (e.g., Fluxapyroxad, Penthiopyrad) currently dominate the commercial landscape due to superior metabolic stability and binding affinity.

However, recent bioisosteric studies indicate that isoxazole derivatives offer unique selectivity profiles, particularly against Rhizoctonia solani, albeit with challenges regarding reductive cleavage of the N-O bond. This guide dissects the Structure-Activity Relationship (SAR), presents comparative experimental data, and details the protocols required to validate these chemotypes.

Molecular Mechanism: The SDHI Pathway

Both pyrazole and isoxazole carboxamides function by disrupting the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). They compete with ubiquinone (Coenzyme Q) for the binding pocket within the SDH complex (Complex II).

Mechanistic Pathway Diagram

SDHI_Mechanism cluster_mitochondria Mitochondrial Inner Membrane (Complex II) Succinate Succinate SDH_Enzyme Succinate Dehydrogenase (Complex II) Succinate->SDH_Enzyme Substrate Binding Fumarate Fumarate SDH_Enzyme->Fumarate Oxidation Ubiquinol Ubiquinol (Reduced) SDH_Enzyme->Ubiquinol Release Electrons e- Transfer SDH_Enzyme->Electrons FAD -> Fe-S Ubiquinone Ubiquinone (Oxidized) Ubiquinone->SDH_Enzyme Q-site Binding Electrons->Ubiquinone Reduction Inhibitor Carboxamide Inhibitor (Pyrazole/Isoxazole) Inhibitor->SDH_Enzyme Competes at Q-site (High Affinity) Inhibitor->Ubiquinol BLOCKS Production

Figure 1: Mode of Action for SDHI fungicides.[1][2] The inhibitor locks into the Q-site, preventing electron transfer from the Fe-S clusters to Ubiquinone, halting cellular respiration.

Structure-Activity Relationship (SAR) Analysis

The core difference between these two scaffolds lies in the 5-membered heteroaromatic ring.[3] The choice between Pyrazole (1,2-diazole) and Isoxazole (1,2-oxazole) dictates the physicochemical properties.

The Pyrazole Advantage (Fluxapyroxad Model)
  • H-Bonding: The pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor.[3] In commercial SDHIs like Fluxapyroxad, the pyrazole is

    
    -methylated to optimize lipophilicity and fit the hydrophobic pocket.
    
  • Conformation: The amide linker typically forms an intramolecular H-bond with the ortho-substituent of the phenyl ring (the "ortho-clamp"), locking the molecule in a bioactive conformation.

  • Stability: The N-N bond is robust against metabolic degradation in plants and fungi.

The Isoxazole Alternative
  • Bioisosterism: Isoxazole is a classic bioisostere for pyrazole. The oxygen atom increases the dipole moment (Isoxazole

    
     2.9 D vs. Pyrazole 
    
    
    
    2.2 D).
  • Metabolic Liability: The N-O bond is weaker than the N-N bond. In biological systems, isoxazoles are susceptible to reductive cleavage (ring opening) by metalloenzymes, potentially reducing the half-life of the active compound.

  • Selectivity: Recent studies (Sun et al., 2015) show that while isoxazoles may have lower broad-spectrum activity, specific derivatives (e.g., isoxazolol pyrazole carboxylates) show heightened potency against Rhizoctonia solani.

Comparative Experimental Data

The following data aggregates findings from standard in vitro mycelial growth inhibition assays. Note the potency gap between the optimized commercial pyrazole and the experimental isoxazole.[4]

Table 1: Antifungal Activity ( in ) against Rhizoctonia solani[4][5]
Compound ClassRepresentative Molecule

(

)
Relative PotencyStability Profile
Pyrazole SDHI Fluxapyroxad 0.03 - 0.10 High (Benchmark)High (Metabolically robust)
Pyrazole SDHI Penthiopyrad0.05 - 0.20HighHigh
Isoxazole Derivative Compound 7ai*0.37ModerateModerate (Risk of ring cleavage)
Benzimidazole Carbendazim (Control)0.90 - 1.00LowVariable (Resistance issues)
  • Ref: Sun, J., & Zhou, Y. (2015).[5] Comparison of novel pyrazole vs isoxazole derivatives.

Interpretation: The commercial pyrazole (Fluxapyroxad) exhibits approximately 3x to 10x greater potency than the best-in-class experimental isoxazole derivatives. However, the isoxazole compound 7ai still outperforms older systemic fungicides like Carbendazim, validating the scaffold as a viable, albeit secondary, candidate for resistance management.

Experimental Protocol: Mycelial Growth Inhibition Assay

To validate these findings in your own laboratory, use the Poisoned Food Technique . This protocol is self-validating through the use of solvent controls and reference standards.

Reagents & Equipment
  • Medium: Potato Dextrose Agar (PDA).

  • Solvent: Dimethyl sulfoxide (DMSO). Final concentration < 1% v/v to avoid solvent toxicity.

  • Organism: Rhizoctonia solani (active mycelial plugs).[6]

  • Controls:

    • Negative: PDA + 1% DMSO (no drug).

    • Positive: Fluxapyroxad (analytical standard).

Step-by-Step Workflow

Assay_Protocol Start Start: Compound Preparation Dissolve Dissolve Compounds in DMSO (Stock Soln: 10 mg/mL) Start->Dissolve Dilute Serial Dilution in Molten PDA (50°C) Dissolve->Dilute 1% v/v max DMSO Pour Pour Plates & Solidify (Poisoned Medium) Dilute->Pour Inoculate Inoculate 5mm Mycelial Plug (Center of Plate) Pour->Inoculate Incubate Incubate at 25°C (Darkness, 72-96 hrs) Inoculate->Incubate Measure Measure Colony Diameter (mm) (Cross method) Incubate->Measure Calc Calculate % Inhibition & EC50 (Regression Analysis) Measure->Calc Validation Control Check: Is DMSO control growth normal? Measure->Validation Validation->Start No (Repeat) Validation->Calc Yes

Figure 2: Workflow for the Poisoned Food Technique to determine antifungal EC50.

Data Calculation

Calculate the percentage of inhibition (


) using the formula:


Where:
  • 
     = Average diameter of fungal growth on control plates (DMSO only).
    
  • 
     = Average diameter of fungal growth on treated plates.
    

Use Probit analysis or Log-logistic regression to derive the


 value.

References

  • Sun, J., & Zhou, Y. (2015).[5] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394.[5] [Link]

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: SDHI Fungicides (Group 7).[7] [Link]

  • Glättli, A., et al. (2012). Pyrazole-4-carboxamides: A New Class of Succinate Dehydrogenase Inhibitors. Modern Methods in Crop Protection Research. [Link]

  • Wang, G., et al. (2024).[6] Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

Sources

Comparative Guide: Off-Target Profiling of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

[1]

Executive Summary: The Scaffold Liability

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide represents a classic "privileged structure" in medicinal chemistry, combining a pyrazole core with a hydroxamic acid warhead.[1] While frequently used to target Histone Deacetylases (HDACs) and D-Amino Acid Oxidase (DAAO) , this molecule exhibits a distinct "off-target" profile driven by two mechanisms:[1]

  • The ZBG Effect: The hydroxamic acid moiety is a promiscuous chelator, showing cross-reactivity with Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases.

  • The Scaffold Effect: The 1,3-dimethylpyrazole core has been recently implicated in acute mitochondrial toxicity (Complex I inhibition), a liability often overlooked in standard enzymatic screens.[1]

This guide compares this compound against higher-selectivity alternatives (Benzamides and Bioisosteres) and provides protocols to unmask its specific liabilities.[1]

Mechanism of Action & Off-Target Pathways

To understand the off-target effects, one must dissociate the "Warhead" (Hydroxamate) from the "Cap" (Pyrazole).[1]

The Promiscuity Map

The following diagram illustrates the divergent pathways where the intended target (HDAC/DAAO) competes with critical off-targets.

OffTargetMapCompoundN-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamideHydroxamateHydroxamic Acid(Warhead)Compound->HydroxamatePyrazole1,3-Dimethylpyrazole(Scaffold)Compound->PyrazoleTarget_HDACHDAC Isoforms(Intended Target)Hydroxamate->Target_HDACZn2+ Chelation(High Affinity)Target_MMPMMPs (1, 2, 9)(Off-Target)Hydroxamate->Target_MMPNon-specificChelationTarget_MitoMitochondrial Complex I(Acute Toxicity)Pyrazole->Target_MitoLipophilicInteractionTarget_hERGhERG Channel(Cardiotoxicity)Pyrazole->Target_hERGScaffoldLiability

Figure 1: Structural dissection of on-target vs. off-target mechanisms.[1] The hydroxamate drives metalloenzyme cross-reactivity, while the pyrazole core drives mitochondrial toxicity.

Comparative Performance Analysis

This section compares the subject compound against industry-standard alternatives to highlight selectivity trade-offs.

Comparison Matrix: Selectivity & Toxicology

Data synthesized from standard SAR profiles of Pyrazole-Hydroxamates vs. Benzamides.[1]

FeatureSubject Compound (Pyrazole-Hydroxamate)Alternative A: Entinostat (Benzamide)Alternative B: Carboxylic Acid (Bioisostere)
Primary Mechanism Bidentate Zn²⁺ Chelation (Irreversible-like)Zinc Binding (Slow-tight binding)Monodentate/Water-bridged Binding
HDAC Potency (IC₅₀) < 50 nM (Pan-HDAC)~100 nM (Class I Selective)> 1 µM (Weak)
Isoform Selectivity Poor (Hits HDAC 1, 6, 8,[1] 10)High (Selectively hits HDAC 1, 2,[1] 3)Moderate
MMP Cross-Reactivity High (Common side effect)NegligibleLow
Mitochondrial Tox High Risk (Respiratory inhibition)Low RiskLow Risk
Mutagenicity (Ames) Potential Positive (Hydroxamate liability)Generally NegativeNegative
Metabolic Stability Low (Glucuronidation/Hydrolysis)ModerateHigh
Critical Analysis of Alternatives
  • Why switch to Benzamides (e.g., Entinostat)? If your research requires dissecting Class I HDAC biology (epigenetics) without confounding cytoskeletal effects (HDAC6) or matrix degradation (MMPs), the Pyrazole-Hydroxamate is too "dirty."[1] Benzamides engage the zinc ion differently, often utilizing a specific "foot pocket" in Class I HDACs that confers selectivity.

  • Why stick with the Pyrazole-Hydroxamate? If the goal is antimicrobial activity (e.g., Peptide Deformylase inhibition) or broad-spectrum cytotoxicity in early oncology screens, the high potency of the hydroxamate is superior.[1] However, the data must be deconvoluted from mitochondrial effects.

Experimental Validation Protocols

To validate the off-target effects of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, the following self-validating workflows are recommended.

Protocol A: Differentiating HDAC vs. Mitochondrial Toxicity

Objective: Determine if cell death is caused by epigenetic modulation (HDAC) or acute respiratory failure (Mitochondria).[1]

Methodology:

  • Cell Line: HepG2 (High metabolic activity) vs. Rho0 cells (Mitochondrial DNA depleted).[1]

  • Reagents:

    • Subject Compound (0.1 - 100 µM).[1]

    • Positive Control (Rotenone for Mito Tox; SAHA for HDAC).[1]

    • Assay: Seahorse XF Cell Mito Stress Test.

  • Workflow:

    • Step 1: Seed HepG2 cells (20,000/well) in XF96 plates.

    • Step 2: Treat with Subject Compound for 1 hour (Acute) vs. 24 hours (Epigenetic).[1]

    • Step 3: Measure Oxygen Consumption Rate (OCR).[1]

  • Interpretation:

    • Immediate drop in OCR (Basal/Maximal) = Mitochondrial Complex Inhibition (Off-Target).[1]

    • No acute OCR drop, but delayed cell death = HDAC-mediated apoptosis (On-Target).[1]

Protocol B: The "MMP Counter-Screen"

Objective: Quantify the "Zinc Sponge" effect of the hydroxamate warhead.

Methodology:

  • Enzyme System: Recombinant MMP-9 (Matrix Metalloproteinase-9).[1]

  • Substrate: Fluorogenic MMP substrate (Mca-PLGL-Dpa-AR-NH2).

  • Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35. Crucial: Do not add excess Zinc, as it masks chelation effects.[1]

  • Steps:

    • Incubate Enzyme (5 nM) + Compound (Serial Dilution) for 30 mins at 37°C.

    • Add Substrate (10 µM).[1]

    • Read Kinetics (Ex: 328 nm / Em: 393 nm).[1]

  • Validation Criteria:

    • If IC₅₀ (MMP) is within 10-fold of IC₅₀ (HDAC), the compound is non-selective .[1]

Screening Workflow Diagram

This workflow ensures that "hits" from this scaffold are true biological modulators and not artifacts of toxicity.

ScreeningFlowStartHit Identification:N-Hydroxy-1,3-dimethyl-1H-pyrazole...PrimaryPrimary Assay(HDAC Fluorometric / DAAO)Start->PrimaryDecision1Active (< 1 µM)?Primary->Decision1MitoScreenCounter Screen 1:Mitochondrial Respiration (Seahorse)Decision1->MitoScreenYesResult_ToxREJECT:Acute Metabolic ToxinDecision1->Result_ToxNoMMPScreenCounter Screen 2:MMP-9 SelectivityMitoScreen->MMPScreenClean ProfileMitoScreen->Result_ToxOCR Inhibition > 50%Result_DirtyFLAG:Promiscuous ChelatorMMPScreen->Result_DirtyMMP IC50 < 500 nMResult_LeadADVANCE:Valid Epigenetic ModulatorMMPScreen->Result_LeadMMP IC50 > 5 µM

Figure 2: Triage workflow to filter out mitochondrial toxins and non-selective chelators.

References

  • Preston, S., et al. (2021).[1] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][2][3][4] Journal of Medicinal Chemistry.

    • Key Finding: Establishes the mitochondrial toxicity liability of the 1-methyl-pyrazole-5-carboxamide scaffold.
  • Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

    • Key Finding: Reviews the promiscuity of hydroxamic acid ZBGs (Zinc Binding Groups)
  • Limburg, H., et al. (2019).[1] "Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold." Pharmaceuticals.[5]

    • Key Finding: Details the synthesis and SAR of pyrazole-hydroxamates, highlighting their potency but challenging selectivity profiles.
  • Gupta, S.P., et al. (2013).[1] "Zinc binding groups for histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Key Finding: Comparative analysis of Hydroxamates vs. Benzamides regarding off-target metalloenzyme effects.[1]

Definitive Guide to Characterizing DNA Binding Affinity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents targeting EGFR, CDK, and topoisomerase pathways.[1] While enzymatic inhibition is a primary mechanism, direct DNA interaction (intercalation or groove binding) often correlates with cytotoxicity and apoptotic potential.

This guide provides a rigorous, comparative technical framework for validating DNA binding affinity (


). Unlike generic protocols, this document focuses on the specific physicochemical challenges of pyrazole scaffolds—such as solubility limits and intrinsic fluorescence—and establishes a self-validating multi-method workflow.

Comparative Analysis of Methodologies

The following table contrasts the three primary techniques required to build a complete binding profile. Recommendation: Use UV-Vis for the primary


 determination and Viscosity to definitively assign the binding mode.
FeatureUV-Visible Absorption Fluorescence Displacement (EtBr) Hydrodynamic Viscosity
Primary Output Binding Constant (

), Binding Site Size (

)
Apparent Binding Constant (

), Quenching Constant (

)
Binding Mode (Intercalation vs. Groove)
Sensitivity Moderate (

to

M)
High (

to

M)
Low (Requires bulk conformational change)
Structural Insight High (Hypochromism = Stacking; Red Shift = Stabilization)Low (Indirect measurement via probe displacement)Definitive (Helix lengthening vs. bending)
Throughput Medium (Titration requires equilibrium time)High (Rapid screening)Low (Manual flow time measurements)
Pyrazole Specifics Critical: Monitor for isosbestic points to confirm 1:1 binding equilibrium.Critical: Correct for "Inner Filter Effect" if pyrazole absorbs at 480-600nm.Critical: Essential to distinguish groove-binding pyrazoles from intercalators.

Methodology 1: UV-Visible Absorption Titration (The Gold Standard)

UV-Vis spectroscopy is the most reliable method for calculating the intrinsic binding constant (


) of pyrazoles. Planar pyrazole systems (e.g., fused pyrazolo[3,4-d]pyrimidines) typically exhibit hypochromism  (decrease in absorbance) and bathochromism  (red shift) upon intercalation, driven by 

-

stacking interactions with DNA base pairs.
Experimental Protocol
  • Buffer System: Tris-HCl (5 mM) + NaCl (50 mM), pH 7.[2]2. Note: NaCl maintains ionic strength to prevent electrostatic non-specific binding.

  • DNA Quality Control: Use Calf Thymus DNA (CT-DNA).[3][4] Dissolve in buffer and verify purity:

    
    . Concentration is determined using 
    
    
    
    .[5]
  • Ligand Preparation: Dissolve pyrazole derivative in DMSO (stock), then dilute in buffer. Keep final DMSO

    
     to avoid DNA denaturation.
    

Step-by-Step Workflow:

  • Prepare a fixed concentration of pyrazole (

    
    ) in two quartz cuvettes (Sample and Reference).
    
  • Titrate the Sample cuvette with microliter aliquots of concentrated CT-DNA.

  • Add an equivalent volume of buffer to the Reference cuvette to correct for dilution.

  • Record spectra (200–500 nm) after each addition. Wait 5 minutes between scans for equilibrium.

Data Analysis (The Benesi-Hildebrand Method)

To quantify affinity, linearize the absorption data using the Benesi-Hildebrand equation (modified for DNA):



  • 
     : Absorbance of free pyrazole.
    
  • 
     : Absorbance at varying DNA concentrations.[6]
    
  • 
     : Molar extinction coefficients.[7]
    
  • Plot:

    
     vs. 
    
    
    
    .
  • Result: The ratio of the intercept to the slope yields ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[7]
    
Visualization of Workflow

UV_Workflow Stock Stock Prep (DMSO < 1%) Base Baseline Scan (Free Ligand) Stock->Base QC DNA QC (A260/A280 > 1.8) Titration Titration (+ DNA Aliquots) QC->Titration Base->Titration Equil Equilibrium (Wait 5 mins) Titration->Equil Isosbestic Check Isosbestic Points Equil->Isosbestic Isosbestic->Titration Repeat Calc Calc Kb (Benesi-Hildebrand) Isosbestic->Calc Complete

Figure 1: Self-validating UV-Vis titration workflow. The "Isosbestic Point" check is critical; its presence confirms a clean transition between free and bound states without side reactions.

Methodology 2: Fluorescence Competitive Displacement

This method is highly sensitive and validates the UV results. It relies on the displacement of Ethidium Bromide (EtBr), a known intercalator.[8]

Principle

EtBr is weakly fluorescent in water but highly fluorescent when intercalated into DNA. If your pyrazole derivative intercalates, it will displace EtBr, causing fluorescence quenching .

Protocol
  • Pre-incubate: CT-DNA (

    
    ) + EtBr (
    
    
    
    ) in Tris-buffer for 30 mins.
  • Excitation: Set

    
     (EtBr excitation).
    
  • Titration: Add increasing concentrations of the pyrazole derivative (

    
    ).
    
  • Measurement: Monitor emission at

    
    .
    
Stern-Volmer Analysis

Analyze the quenching efficiency using the Stern-Volmer equation:



  • 
     and 
    
    
    
    : Fluorescence intensity before and after adding the quencher (pyrazole).
  • 
    : Concentration of the pyrazole.
    
  • 
    : Stern-Volmer quenching constant.[2] A linear plot indicates static quenching (binding).
    

Critical Note: If your pyrazole absorbs light at 525 nm (excitation) or 600 nm (emission), you must correct for the Inner Filter Effect to avoid false positives.

Methodology 3: Hydrodynamic Viscosity (The Mechanistic Proof)

While UV and Fluorescence measure affinity, Viscosity measures structural change. This is the only method that definitively separates intercalation (lengthening the helix) from groove binding (bending/kinking).

The Theory (Einstein-Simha Relation)

Viscosity (


) depends on the length (

) of the DNA molecule:

.
  • Intercalators: Increase DNA length

    
     Significant increase in viscosity.[6][8]
    
  • Groove Binders: Do not lengthen DNA

    
     Negligible change or slight decrease in viscosity.
    
Protocol
  • Use an Ubbelohde viscometer maintained at

    
     (thermostat bath is mandatory).
    
  • Prepare CT-DNA solution (

    
    ). Measure flow time (
    
    
    
    ).
  • Add pyrazole at varying ratios (

    
     from 0.0 to 1.0).
    
  • Measure flow time (

    
    ) for each ratio. Calculate relative viscosity 
    
    
    
    .
Logic for Data Interpretation

Viscosity_Logic Start Viscosity Data Plot (η/η0)^1/3 vs [r] SlopePos Slope > 0 (Viscosity Increases) Start->SlopePos SlopeNeut Slope ≈ 0 or < 0 (No Change/Decrease) Start->SlopeNeut Intercalation CONCLUSION: Intercalation (Helix Lengthening) SlopePos->Intercalation Classic Profile (e.g., EtBr) Groove CONCLUSION: Groove Binding (Helix Bending) SlopeNeut->Groove Classic Profile (e.g., Hoechst)

Figure 2: Decision tree for assigning binding mode based on hydrodynamic changes. This step distinguishes true intercalators from surface binders.

References

  • Recent Advances in Pyrazole Anticancer Agents

    • Source: MDPI (2023).
    • Relevance: Establishes the biological context and IC50 ranges (2-30 µM) for pyrazole-DNA interactions.
  • UV-Vis & Benesi-Hildebrand Methodology

    • Source: ACS Applied Bio Materials (2025). "Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights."
    • Relevance: Provides the specific extinction coefficient ( ) and purity standards ( ) cited in the protocol.
  • Viscosity & Binding Mode Determin

    • Source: Bioorganic & Medicinal Chemistry (1995/Cited 2024). "Criteria for the Mode of Binding of DNA Binding Agents."
    • Relevance: The foundational text establishing viscosity as the definitive method to distinguish intercalation
  • Fluorescence Displacement Protocols

    • Source: RSC Advances (2023). "Design, synthesis...
    • Relevance: Details the Ethidium Bromide displacement assay and Stern-Volmer calcul

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.